Product packaging for Ethyl 4-cyclopropyl-2,4-dioxobutanoate(Cat. No.:CAS No. 21080-80-8)

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No.: B1341257
CAS No.: 21080-80-8
M. Wt: 184.19 g/mol
InChI Key: MHKXVJFDESXWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B1341257 Ethyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 21080-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyclopropyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKXVJFDESXWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588367
Record name Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-80-8
Record name Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable building block in medicinal chemistry and drug discovery. The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Experimental Protocol

The synthesis of this compound is achieved through a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate, facilitated by a strong base such as sodium ethoxide.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Ethyl acetate

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature under a nitrogen atmosphere.[1]

  • Reaction Mixture Cooling: The freshly prepared sodium ethoxide solution is cooled to 0°C.[1]

  • Addition of Reactants: A mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) is added dropwise to the cooled sodium ethoxide solution over approximately 15 minutes.[1]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature naturally. An additional 100 ml of anhydrous ethanol is added, and the mixture is stirred for 1 hour at room temperature.[1]

  • Heating: The reaction mixture is then heated to 80°C and maintained at this temperature for 45 minutes.[1]

  • Work-up:

    • The mixture is cooled to room temperature and then concentrated under reduced pressure.[1]

    • Ethyl acetate is added to the resulting solid, which is then washed with ethanol and filtered.[1]

    • The collected solid is dissolved in water, and the aqueous solution is acidified to a pH of 2 with dilute sulfuric acid.[1]

    • The acidified solution is extracted with ether.[1]

    • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
Sodium Metal16.19 g[1]
Anhydrous Ethanol150 ml (initial), 100 ml (additional)[1]
Diethyl Oxalate34.76 g[1]
Cyclopropyl Methyl Ketone20 g[1]
Product
This compound40 g[1]
Yield 93%[1]
Physical Appearance Brown liquid[1]
Molecular Formula C₉H₁₂O₄[2]
Molecular Weight 184.19 g/mol [2]

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A Preparation of Sodium Ethoxide B Cooling to 0°C A->B C Addition of Diethyl Oxalate and Cyclopropyl Methyl Ketone B->C D Reaction at Room Temperature C->D E Heating to 80°C D->E F Work-up and Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the potential biological relevance based on structurally related molecules.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 21080-80-8[1][2]
Molecular Formula C₉H₁₂O₄[1]
Molecular Weight 184.19 g/mol [1]
IUPAC Name This compoundN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Topological Polar Surface Area (TPSA) 60.44 Ų[2]
logP (octanol-water partition coefficient) 0.4878[2]

Synthesis Protocol

A method for the synthesis of this compound has been described and is outlined below.[3]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropylmethyl ketone

  • Ethyl acetate

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, dissolve sodium metal in anhydrous ethanol at room temperature.

  • Condensation Reaction: Cool the sodium ethoxide solution to 0°C. A mixture of diethyl oxalate and cyclopropylmethyl ketone is then added dropwise over approximately 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for one hour.

  • Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Add ethyl acetate to the resulting solid, wash with ethanol, and filter.

    • Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid.

    • Extract the acidified solution with ether.

    • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Condensation Reaction cluster_processing Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Anhydrous Ethanol EtOH->NaOEt Reaction Reaction Mixture DEO Diethyl Oxalate DEO->Reaction CMK Cyclopropylmethyl Ketone CMK->Reaction Workup Acidification and Extraction Purification Drying and Concentration Workup->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Potential Biological Significance (Hypothetical)

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule, namely the cyclopropyl group and the β-keto ester functionality, are found in various biologically active compounds.

  • Cyclopropyl Moiety: The cyclopropyl ring is a versatile structural element in medicinal chemistry.[4] It can enhance metabolic stability, improve potency, and influence the conformation of a molecule, potentially leading to better binding with biological targets.

  • β-Keto Esters: This functional group is a key building block in the synthesis of many pharmaceuticals and can itself be part of a pharmacophore. For instance, some β-keto esters have been investigated for their antibacterial activity, acting as mimics of bacterial quorum sensing molecules.[5]

Given these characteristics, it is plausible that this compound could be a precursor or an intermediate in the synthesis of more complex, biologically active molecules. Further research is required to determine if this compound possesses any intrinsic biological activity.

Hypothetical Signaling Pathway Involvement:

Without any experimental data, it is not possible to create a specific signaling pathway diagram for this compound. However, to illustrate a potential, purely hypothetical, mechanism of action based on a related class of compounds, the following diagram depicts the inhibition of an enzyme by a hypothetical cyclopropyl-containing inhibitor.

Disclaimer: The following diagram is a generalized representation and does not represent the actual biological activity of this compound.

Hypothetical_Pathway cluster_enzyme Enzyme Inhibition cluster_pathway Cellular Pathway Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes reaction Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme Inhibition Substrate Substrate Substrate->Enzyme Binds to active site Downstream Downstream Effect Product->Downstream Inhibitor Hypothetical Inhibitor (e.g., a cyclopropyl-containing compound) Inhibitor->Enzyme Binds to enzyme Inactive_Enzyme->Downstream Blocks pathway Upstream Upstream Signal Upstream->Substrate

A conceptual diagram of enzyme inhibition by a hypothetical cyclopropyl-containing compound.

This guide serves as a foundational resource for researchers interested in this compound. While the physicochemical properties and synthesis are documented, the biological profile of this compound remains an area for future investigation.

References

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS Number: 21080-80-8), a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document details its physicochemical properties, a detailed synthesis protocol, and a prospective outlook on its potential biological activities based on its structural motifs.

Physicochemical and Spectroscopic Data

This compound is an organic compound featuring a cyclopropyl group and a β-dicarbonyl moiety. These structural features are often found in molecules with significant biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21080-80-8N/A
Molecular Formula C₉H₁₂O₄[1]
Molecular Weight 184.19 g/mol [1]
Melting Point 128-130 °C[2]
Boiling Point 265.5 °C at 760 mmHg[2]
Appearance Brown liquid[3]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. However, chemical suppliers indicate the availability of such data upon request. Predicted mass spectrometry data is available and suggests the following adducts.[4]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺185.08084
[M+Na]⁺207.06278
[M-H]⁻183.06628
[M+NH₄]⁺202.10738
[M+K]⁺223.03672

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Claisen condensation reaction.[3]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve 16.19 g of sodium metal in 150 ml of anhydrous ethanol at room temperature.

  • Condensation Reaction: Cool the sodium ethoxide solution to 0°C. A mixture of 34.76 g of diethyl oxalate and 20 g of cyclopropylmethyl ketone is then added dropwise over approximately 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature naturally. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.

  • Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add ethyl acetate to the resulting solid, wash with ethanol, and filter to obtain a fine powdery solid.

  • Acidification and Extraction: Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid. Extract the acidified solution with ether.

  • Isolation: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, Ethyl 4-cyclopropyl-2,4-oxobutanoate, as a brown liquid (40 g, 93% yield).[3]

Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Na Sodium Metal NaOEt 1. Prepare Sodium Ethoxide Na->NaOEt EtOH Anhydrous Ethanol EtOH->NaOEt DEO Diethyl Oxalate Condense 2. Claisen Condensation at 0°C DEO->Condense CMK Cyclopropylmethyl Ketone CMK->Condense NaOEt->Condense Stir 3. Stir at Room Temperature Condense->Stir Heat 4. Heat at 80°C Stir->Heat Workup 5. Work-up & Acidification Heat->Workup Extract 6. Extraction with Ether Workup->Extract Isolate 7. Isolation Extract->Isolate Product This compound Isolate->Product

A flowchart illustrating the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities for this compound have been reported in the literature, its structural components—the cyclopropyl ring and the β-diketone moiety—are present in numerous bioactive compounds. This suggests potential avenues for research into its pharmacological profile.

The Role of the Cyclopropyl Group:

The cyclopropyl group is a valuable substituent in medicinal chemistry. It can:

  • Enhance Potency: The rigid structure can lock the molecule into a bioactive conformation.

  • Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.

  • Modulate Physicochemical Properties: It can influence lipophilicity and other properties important for pharmacokinetics.

The Bioactivity of β-Diketones:

The β-diketone functionality is a known pharmacophore with a wide range of biological activities, including:

  • Anticancer: Many β-diketone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory: This class of compounds can modulate inflammatory pathways.

  • Antioxidant: The enol form of β-diketones can act as a radical scavenger.

  • Antibacterial and Antifungal: Certain β-diketones exhibit antimicrobial properties.

Given these characteristics, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Hypothesized Signaling Pathway Involvement:

Disclaimer: The following diagram represents a generalized signaling pathway that is often modulated by compounds containing β-diketone or cyclopropyl motifs. There is no direct experimental evidence linking this compound to this specific pathway.

Many bioactive compounds exert their effects by modulating intracellular signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. A hypothetical inhibitory action on this pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Hypothetical Inhibitor (e.g., Bioactive Derivative) Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

A hypothetical signaling pathway potentially modulated by a bioactive derivative.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity. While current literature does not specify its pharmacological profile, its value as a synthetic intermediate for creating novel compounds with potential therapeutic applications is clear. Further research is warranted to explore the biological effects of this molecule and its derivatives to unlock their full potential in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data analysis.

Molecular Structure and Chemical Properties

This compound is a beta-keto ester derivative featuring a cyclopropyl moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₄--INVALID-LINK--[1]
Molecular Weight 184.19 g/mol --INVALID-LINK--[1]
CAS Number 21080-80-8--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[2]
SMILES CCOC(=O)C(=O)CC(=O)C1CC1--INVALID-LINK--[3]
InChI InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3--INVALID-LINK--[3]
Appearance Brown liquid--INVALID-LINK--[4]

Table 2: Computational Chemistry Data

DescriptorPredicted ValueSource
Topological Polar Surface Area (TPSA) 60.44 Ų--INVALID-LINK--[5]
logP (Octanol-Water Partition Coefficient) 0.4878--INVALID-LINK--[5]
Hydrogen Bond Acceptors 4--INVALID-LINK--[5]
Hydrogen Bond Donors 0--INVALID-LINK--[5]
Rotatable Bonds 5--INVALID-LINK--[5]

Synthesis of this compound

The primary synthetic route to this compound is a mixed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.[4][6][7] This reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the alpha-carbon of the ketone, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product R1 Cyclopropyl methyl ketone P1 Claisen Condensation R1->P1 R2 Diethyl oxalate R2->P1 Re1 Sodium ethoxide (Base) Re1->P1 Re2 Anhydrous Ethanol (Solvent) Re2->P1 Re3 0°C to 80°C Re3->P1 P2 Acidic Workup (dil. H₂SO₄) P1->P2 P3 Extraction with Ether P2->P3 P4 Drying and Concentration P3->P4 FP This compound P4->FP SAR_Concept cluster_core Core Structure: this compound cluster_motifs Key Structural Motifs cluster_properties Associated Properties/Activities Core C₉H₁₂O₄ M1 Cyclopropyl Group Core->M1 M2 β-Keto Ester Core->M2 P1 Enhanced Metabolic Stability M1->P1 P2 Increased Potency M1->P2 P3 Conformational Rigidity M1->P3 P4 Antimicrobial Potential M1->P4 P5 Enzyme Inhibition M1->P5 M2->P5 P6 Synthetic Versatility M2->P6

References

Spectroscopic and Synthetic Profile of Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable building block in organic synthesis and drug discovery. This document details predicted spectroscopic data, a detailed synthesis protocol, and standardized methodologies for its characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.25Quartet2H-O-CH₂ -CH₃
~3.20Singlet2H-CO-CH₂ -CO-
~2.50Multiplet1HCH -cyclopropyl
~1.30Triplet3H-O-CH₂-CH₃
~1.10 - 0.90Multiplet4HCH₂ -CH₂ -cyclopropyl
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~202Cyclopropyl C =O
~192Ester-adjacent C =O
~165Ester C =O
~62-O -CH₂-CH₃
~45-CO-CH₂ -CO-
~20CH -cyclopropyl
~14-O-CH₂-CH₃
~11CH₂ -cyclopropyl
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongEster C=O stretch
~1715StrongKetone C=O stretch (acyclic)
~1680StrongKetone C=O stretch (cyclopropyl)
~3100MediumC-H stretch (cyclopropyl)
~2980MediumC-H stretch (aliphatic)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
184.0740[M]⁺ (Molecular Ion)
155.0760[M - C₂H₅]⁺
139.07100[M - OC₂H₅]⁺
113.0630[M - C₄H₅O]⁺
69.0380[C₄H₅O]⁺
41.0450[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the Claisen condensation reaction.

Materials:

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A mixture of diethyl oxalate and cyclopropyl methyl ketone is added dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

  • The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz.

  • The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

  • A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Alternatively, a dilute solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and placed in a solution cell.

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • The positions of the major absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS):

  • The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions.

  • The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 Diethyl Oxalate Reaction Claisen Condensation Reactant1->Reaction Reactant2 Cyclopropyl Methyl Ketone Reactant2->Reaction Base Sodium Ethoxide Base->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extraction (Et2O) Quench->Extract Dry Drying (MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Vacuum Distillation / Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a key building block in synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, physicochemical properties, and critical experimental protocols for its synthesis and application.

Chemical Identity and Nomenclature

This compound is a dicarbonyl compound featuring a cyclopropyl group, making it a valuable intermediate for the synthesis of various heterocyclic systems.

IUPAC Name: this compound[1]

Synonyms:

  • 4-Cyclopropyl-2,4-diketo-butyric acid ethyl ester[1]

  • 4-Cyclopropyl-2,4-dioxobutanoic acid ethyl ester[1]

  • a,g-Dioxo-cyclopropanebutanoic acid ethyl ester[1]

  • Cyclopropanebutanoic acid, α,γ-dioxo-, ethyl ester[2]

  • Ethyl 4-cyclopropyl-2,4-dioxo-butyrate

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueReference
Identifiers
CAS Number21080-80-8[1][3]
PubChem CID16779961[1]
MDL NumberMFCD09052462[1][3]
Chemical Formula C₉H₁₂O₄[1][3]
Molecular Weight 184.19 g/mol [1][3]
Physical Properties
AppearanceColorless to light yellow liquid[2]
Melting Point128-130 °C[1]
Boiling Point265.5 °C at 760 mmHg[1]
149 °C at 23 Torr[2]
Density (Predicted)1.218 ± 0.06 g/cm³[2]
pKa (Predicted)6.79 ± 0.20[2]
Computed Properties
Topological Polar Surface Area (TPSA)60.44 Ų[3]
LogP (Predicted)0.4878[3]
Hydrogen Bond Acceptors4[3]
Hydrogen Bond Donors0[3]
Rotatable Bonds5[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use as a precursor are provided below.

Synthesis of this compound

This protocol describes a Claisen condensation reaction to synthesize the title compound from diethyl oxalate and cyclopropyl methyl ketone.

Materials:

  • Sodium metal (16.19 g)

  • Anhydrous ethanol (250 ml total)

  • Diethyl oxalate (34.76 g)

  • Cyclopropyl methyl ketone (20 g)

  • Ethyl acetate

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature to prepare a sodium ethoxide solution.[2]

  • Condensation Reaction: Cool the sodium ethoxide solution to 0°C.[2] A mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) is then added dropwise over approximately 15 minutes.[2]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour.[2]

  • Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.[2]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.[2] Add ethyl acetate to the resulting solid, wash with ethanol, and filter to obtain a fine powder.[2]

  • Isolation and Purification: Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.[2] Extract the acidified solution with ether. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound, as a brown liquid (40 g, 93% yield).[2]

Application in Heterocyclic Synthesis: Preparation of Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol demonstrates the utility of this compound as a precursor in a Knorr-type pyrazole synthesis, a common reaction in medicinal chemistry. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][4][5]

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol within a reaction vessel.

  • Hydrazine Addition: Add an equimolar amount of phenylhydrazine to the solution.

  • Cyclization: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate.

Diagrams and Workflows

Visual representations of the synthesis and logical application of this compound are provided below using the DOT language.

G cluster_0 Synthesis of this compound reagent1 Diethyl Oxalate reaction1 Claisen Condensation (0°C to 80°C) reagent1->reaction1 reagent2 Cyclopropyl Methyl Ketone reagent2->reaction1 base Sodium Ethoxide in Ethanol base->reaction1 Base Catalyst intermediate Sodium enolate salt (Intermediate solid) reaction1->intermediate workup Acidic Work-up (H₂SO₄, Ether Extraction) intermediate->workup product This compound (Final Product) workup->product

Caption: Synthesis workflow for this compound.

G cluster_1 Application as a Heterocyclic Building Block start_material This compound (1,3-Dicarbonyl Precursor) reaction Knorr Pyrazole Synthesis (Condensation/Cyclization) start_material->reaction 1,3-Dielectrophile hydrazine Phenylhydrazine hydrazine->reaction Dinucleophile pyrazole_intermediate Ethyl 5-cyclopropyl-1-phenyl- 1H-pyrazole-3-carboxylate reaction->pyrazole_intermediate bioactive Bioactive Molecules (e.g., Anti-inflammatory agents, Fungicides, etc.) pyrazole_intermediate->bioactive Pharmacophore Scaffold

Caption: Logical workflow for the application of the title compound.

References

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and visual representations of its synthesis workflow and a potential application in inhibiting a generic signaling pathway.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in research and bulk quantities. The table below lists some of the prominent suppliers.

SupplierWebsite
American Elements--INVALID-LINK--
ChemScene--INVALID-LINK--
ChemicalBook--INVALID-LINK--
BLD Pharm--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
TCI Chemicals--INVALID-LINK--

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 21080-80-8[1][2]
Molecular Formula C₉H₁₂O₄[1][2]
Molecular Weight 184.19 g/mol [1]
Purity ≥98% (typical)[1]
Storage Temperature Room temperature[1]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on established chemical literature.[3]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropylmethyl ketone

  • Ethyl acetate

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature.

  • Reaction Mixture: Cool the sodium ethoxide solution to 0°C. A mixture of diethyl oxalate (34.76 g) and cyclopropylmethyl ketone (20 g) is then added dropwise over approximately 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature naturally. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 45 minutes.

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure. To the resulting solid, add ethyl acetate, wash with ethanol, and filter to obtain a fine powdery solid.

  • Acidification and Extraction: Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid. Extract the acidified solution with ether.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the final product, this compound, as a brown liquid (40 g, 93% yield).[3]

Visualizing the Synthesis and Potential Application

To further elucidate the experimental process and potential utility of this compound, the following diagrams are provided.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product Sodium Sodium Metal SodiumEthoxide Prepare Sodium Ethoxide Sodium->SodiumEthoxide Ethanol Anhydrous Ethanol Ethanol->SodiumEthoxide DiethylOxalate Diethyl Oxalate Reaction Condensation Reaction at 0°C to RT DiethylOxalate->Reaction CyclopropylmethylKetone Cyclopropylmethyl Ketone CyclopropylmethylKetone->Reaction SodiumEthoxide->Reaction Heating Heating at 80°C Reaction->Heating Concentration1 Concentration Heating->Concentration1 Washing Washing with Ethyl Acetate and Ethanol Concentration1->Washing Acidification Acidification (pH 2) Washing->Acidification Extraction Ether Extraction Acidification->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Product This compound Concentration2->Product

Synthesis Workflow Diagram

While specific biological activities for this compound are not yet widely reported, its structural motifs are common in small molecule inhibitors developed for various signaling pathways. The cyclopropyl group, in particular, is a versatile fragment in drug design that can enhance potency and metabolic stability.[4] The diagram below illustrates a hypothetical scenario where a small molecule, such as a derivative of this compound, could inhibit a generic kinase signaling pathway, a common target in drug discovery.

Signaling_Pathway Hypothetical Inhibition of a Generic Kinase Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Inhibitor Small Molecule Inhibitor (e.g., derivative of Ethyl 4-cyclopropyl-2,4-dioxobutanoate) Inhibitor->Kinase1 Inhibits CellProliferation Cell Proliferation GeneExpression->CellProliferation

Generic Kinase Signaling Pathway Inhibition

References

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2023

This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No. 21080-80-8). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment. This document compiles available data on the compound's properties, hazards, and emergency procedures, and provides generalized experimental protocols for hazard assessment.

Chemical and Physical Properties

Proper identification and understanding of the physical characteristics of this compound are fundamental to its safe handling. The following table summarizes its key properties.

PropertyValue
CAS Number 21080-80-8
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
Melting Point 128-130 °C
Boiling Point 265.5 °C at 760 mmHg
Appearance Data not available
Solubility Data not available

Hazard Identification and Classification

This compound is classified as an irritant. The following table details its GHS classification and associated hazard statements.

GHS Classification
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations.

Toxicological Data

Toxicity MetricValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Carcinogenicity Data not available
Mutagenicity Data not available
Teratogenicity Data not available

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. In the absence of established limits, exposure should be minimized to the lowest achievable level.

Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent exposure and ensure laboratory safety. The following workflow outlines the key stages for managing this compound in a research setting.

Safe_Handling_Workflow cluster_Procurement Procurement & Receiving cluster_Storage Storage cluster_Handling Handling & Use cluster_Waste Waste Disposal Procure Procure Smallest Necessary Quantity Receive Receive & Inspect Container Integrity Procure->Receive Verify SDS Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store Segregate Segregate from Incompatible Materials Store->Segregate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate->PPE FumeHood Handle in a Certified Chemical Fume Hood PPE->FumeHood Minimize Use Smallest Effective Quantity FumeHood->Minimize Collect Collect Waste in a Labeled, Sealed Container Minimize->Collect Dispose Dispose via Approved Hazardous Waste Vendor Collect->Dispose

Safe Handling Workflow for this compound

Personal Protective Equipment (PPE)

Given its classification as a skin and eye irritant, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection: A laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used within the context of a comprehensive respiratory protection program. All handling of the solid form should be conducted in a chemical fume hood.

Emergency Procedures

Immediate and appropriate response to an exposure is critical. The following decision tree outlines the first aid measures for various exposure routes.

First_Aid_Decision_Tree cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Start Exposure Event Skin_Flush Immediately flush skin with plenty of water for at least 15 minutes. Start->Skin_Flush Skin Eye_Flush Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Start->Eye_Flush Eye Inhalation_Fresh_Air Move person to fresh air. Start->Inhalation_Fresh_Air Inhalation Inestion_Rinse Inestion_Rinse Start->Inestion_Rinse Ingestion Skin_Remove_Clothing Remove contaminated clothing. Skin_Flush->Skin_Remove_Clothing Skin_Medical Seek medical attention if irritation persists. Skin_Remove_Clothing->Skin_Medical Eye_Remove_Lenses Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Flush->Eye_Remove_Lenses Eye_Medical Seek immediate medical attention. Eye_Remove_Lenses->Eye_Medical Inhalation_Breathe If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Inhalation_Fresh_Air->Inhalation_Breathe Inhalation_Medical Seek immediate medical attention. Inhalation_Breathe->Inhalation_Medical Ingestion_Rinse Rinse mouth with water. Ingestion_Vomit Do NOT induce vomiting. Ingestion_Rinse->Ingestion_Vomit Ingestion_Medical Seek immediate medical attention. Ingestion_Vomit->Ingestion_Medical

First Aid Decision Tree for Exposure to this compound

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: The toxicological properties have not been fully investigated.[2] Thermal decomposition may produce irritating gases and vapors.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are generalized methodologies for assessing the types of hazards it is known to present. These protocols are for informational purposes and should be adapted and performed by qualified professionals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol provides a general framework for assessing skin irritation potential.

  • Preparation of Tissues: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

  • Application of Test Chemical: A small volume or weight of this compound is applied topically to the surface of the epidermis tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

  • Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This protocol provides a general framework for assessing eye irritation potential.

  • Preparation of Corneas: Bovine corneas are obtained from freshly slaughtered animals and mounted in special holders.

  • Application of Test Chemical: this compound is applied to the epithelial surface of the cornea.

  • Incubation and Rinsing: The corneas are incubated for a set period, after which the test chemical is rinsed off.

  • Measurement of Opacity: The opacity of each cornea is measured using an opacitometer.

  • Measurement of Permeability: The permeability of the cornea is assessed by applying sodium fluorescein dye and measuring the amount that passes through the cornea with a spectrophotometer.

  • Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

This guide is intended as a starting point for the safe handling of this compound. All laboratory personnel should be thoroughly trained on the specific procedures and emergency protocols relevant to their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Tautomeric Landscape of Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomerism of ethyl 4-cyclopropyl-2,4-dioxobutanoate, a β,δ-diketoester of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in published literature, this document outlines the fundamental principles of its tautomeric behavior, expected analytical outcomes, and detailed protocols for its investigation, drawing upon established knowledge of analogous β-dicarbonyl systems.

Introduction to Tautomerism in β,δ-Dioxoesters

This compound, as a 1,3-dicarbonyl compound, is expected to exist as an equilibrium mixture of its diketo and several enol tautomers. This phenomenon, known as keto-enol tautomerism, is a dynamic process involving the migration of a proton and the shifting of bonding electrons. The position of this equilibrium is highly sensitive to the molecular structure, solvent, temperature, and pH. For an asymmetrical β,δ-diketoester like this compound, three primary tautomeric forms are anticipated: a single diketo form and two distinct chelated enol forms, stabilized by intramolecular hydrogen bonding.

The presence and relative abundance of these tautomers can significantly influence the compound's reactivity, spectroscopic properties, and biological activity. Therefore, a thorough understanding of its tautomeric landscape is crucial for its application in drug development and other scientific research.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are the diketo form and two enol forms, designated here as Enol A and Enol B.

Tautomers diketo Diketo form enol_a Enol A diketo->enol_a Equilibrium enol_b Enol B diketo->enol_b Equilibrium enol_a->enol_b Interconversion

Caption: Tautomeric equilibrium of this compound.

Influence of Solvents on Tautomeric Equilibrium

The equilibrium between the keto and enol forms is significantly influenced by the solvent. Non-polar solvents tend to favor the enol forms due to the stability imparted by the intramolecular hydrogen bond, which is not disrupted by solvent interactions.[1] Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it. Polar aprotic solvents can also stabilize the more polar diketo tautomer.[2]

Hypothetical Tautomer Distribution Data

The following table presents a hypothetical distribution of tautomers for this compound in various deuterated solvents at 298 K, based on typical values for similar β-ketoesters. This data is for illustrative purposes to demonstrate the expected solvent-dependent trends.

Solvent (Deuterated)Dielectric Constant (ε)Predominant Tautomer(s)Hypothetical % DiketoHypothetical % Enol AHypothetical % Enol BHypothetical Keq ([Enol]/[Keto])
Chloroform-d (CDCl₃)4.8Enol~15%~70%~15%~5.67
Acetone-d₆20.7Mixed~40%~45%~15%~1.50
Acetonitrile-d₃37.5Mixed~55%~35%~10%~0.82
DMSO-d₆46.7Keto~70%~25%~5%~0.43
Methanol-d₄32.7Keto~85%~12%~3%~0.18
Water-d₂78.4Keto>95%<5%<1%<0.05

Note: The distribution between Enol A and Enol B is also hypothetical and would depend on the relative thermodynamic stabilities of the two forms.

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution, as the interconversion between keto and enol forms is typically slow on the NMR timescale.[2]

¹H NMR Spectroscopy

Distinct signals for each tautomer are expected in the ¹H NMR spectrum.

  • Diketo Form: A characteristic singlet or two diastereotopic doublets for the methylene protons (C-3) are expected, typically in the range of 3.5-4.5 ppm.

  • Enol Forms: A sharp singlet for the enolic proton will be observed at a significantly downfield chemical shift (typically 12-16 ppm) due to strong intramolecular hydrogen bonding. A singlet for the vinyl proton (C-3) will also be present, usually between 5.0 and 6.0 ppm. The signals for the cyclopropyl and ethyl groups will also show slight variations in chemical shifts between the different tautomeric forms.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further evidence for the presence of different tautomers.

  • Diketo Form: Two distinct carbonyl signals (C-2 and C-4) would be expected in the range of 190-210 ppm. A signal for the methylene carbon (C-3) would appear around 50 ppm.

  • Enol Forms: For the enol tautomers, the enolic carbon (C-2 or C-4) will be shifted upfield into the vinylic region (around 170-180 ppm), while the other carbonyl carbon remains in the typical carbonyl region. The C-3 carbon will appear in the vinyl region (90-100 ppm).

Experimental Protocols

Synthesis of this compound

A common synthetic route is the Claisen condensation between diethyl oxalate and cyclopropyl methyl ketone.[3]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dilute sulfuric acid

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere at room temperature.

  • Cool the sodium ethoxide solution to 0 °C.

  • Slowly add a mixture of diethyl oxalate and cyclopropyl methyl ketone to the cooled solution over approximately 15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • The resulting solid sodium salt of the product is collected.

  • The solid is dissolved in water and acidified to a pH of 2 with dilute sulfuric acid.

  • The aqueous solution is extracted with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

NMR Spectroscopic Analysis of Tautomerism

Objective: To determine the tautomeric equilibrium constant (Keq) in different deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H and ¹³C NMR spectra prep3->acq1 proc1 Phase and baseline correction acq1->proc1 acq2 Record temperature proc5 Calculate Keq = [Enol]/[Keto] acq2->proc5 proc2 Calibrate spectra to TMS proc1->proc2 proc3 Identify and assign peaks for each tautomer proc2->proc3 proc4 Integrate characteristic peaks proc3->proc4 proc4->proc5

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Procedure:

  • Prepare samples by dissolving a known amount of this compound in various deuterated solvents in NMR tubes.

  • Allow the samples to equilibrate at a constant temperature (e.g., 298 K) for a sufficient time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.[1]

  • Acquire ¹H NMR spectra for each sample.

  • Process the spectra, including phasing and baseline correction.

  • Identify and assign the characteristic signals for the diketo and enol tautomers.

  • Carefully integrate the area of well-resolved signals corresponding to each tautomer. For example, integrate the methylene signal of the diketo form and the vinyl proton signal of the enol forms.

  • Calculate the molar ratio of the tautomers, accounting for the number of protons giving rise to each signal. The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol forms to the diketo form.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and can aid in the interpretation of experimental NMR spectra.

Protocol for DFT Calculations

Objective: To calculate the relative energies and predict the NMR chemical shifts of the tautomers.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The structures of the diketo and all possible enol tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the Gibbs free energies.

  • Solvation Effects: To model the influence of different solvents, the geometry optimizations and energy calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]

  • NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) for the optimized structures can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can then be compared with experimental data to aid in peak assignment.

Logical Diagram for Computational Analysis:

DFT_Logic start Propose Tautomer Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc Predict NMR Shifts (GIAO) geom_opt->nmr_calc confirm_min Confirm True Minima freq_calc->confirm_min confirm_min->geom_opt No rel_energy Calculate Relative Energies (ΔG) confirm_min->rel_energy Yes solvation Incorporate Solvation Model (PCM) rel_energy->solvation compare Compare with Experimental Data solvation->compare nmr_calc->compare

References

Technical Guide: Solubility Profile of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 4-cyclopropyl-2,4-dioxobutanoate in common organic solvents. Due to a lack of publicly available quantitative data, this document provides a summary of qualitative solubility information inferred from synthetic procedures and general chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, enabling researchers to generate precise quantitative data. Visualizations for the experimental workflow and the principles of solvent selection are also included to aid in practical laboratory applications.

Introduction

This compound is a β-keto ester of interest in synthetic chemistry, potentially serving as a building block in the development of more complex molecules, including pharmaceutical intermediates. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, handling, and formulation. An accurate solubility profile is essential for reaction optimization, designing crystallization procedures, and performing chromatographic purification.

This guide provides a foundational understanding of the solubility characteristics of this compound and equips researchers with the methodology to determine its quantitative solubility.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₂O₄[1][2][3][4]
Molecular Weight 184.19 g/mol [2][3]
Appearance Brown liquid[5]
Melting Point 128-130 °C[6]
Boiling Point 265.5 °C at 760 mmHg[6]
Predicted logP 0.7[1]

Note: The reported melting point may correspond to a different physical form or a related compound, as the reported state is liquid.

Solubility Profile

Qualitative Solubility Summary

Based on a synthetic protocol where the compound is extracted from an acidified aqueous solution using ether and a solid precursor is washed with ethanol, a qualitative solubility profile can be inferred.[5] β-keto esters are generally soluble in a range of organic solvents.[1][5]

SolventPolarity IndexPredicted Qualitative SolubilityRationale / Observation
Hexane 0.1Sparingly Soluble / InsolubleNon-polar solvent.
Toluene 2.4SolubleNon-polar aromatic solvent.
Diethyl Ether 2.8SolubleUsed for extraction in a synthesis procedure.[5]
Dichloromethane 3.1Very SolubleCommon polar aprotic solvent for organic compounds.
Ethyl Acetate 4.4Very SolubleA common solvent for esters.[5]
Acetone 5.1Very SolublePolar aprotic solvent.
Ethanol 5.2SolubleA precursor solid was washed with ethanol.[5]
Methanol 6.6SolublePolar protic solvent.
Water 9.0Sparingly SolubleThe compound was extracted from an aqueous solution.[5]

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • Syringes

  • Pre-weighed vials for solvent evaporation

  • Evaporation system (e.g., rotary evaporator, nitrogen stream, or vacuum oven)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

  • Solvent Evaporation: Weigh the vial containing the filtered solution to determine the mass of the solution. Remove the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the solute is achieved.

  • Data Calculation: Weigh the vial containing the dry solute. The mass of the dissolved this compound can be calculated. The solubility can then be expressed in various units (e.g., g/L, mg/mL, or mol/L).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Experimental Workflow for Solubility Determination

G A 1. Sample Preparation (Excess solute in known volume of solvent) B 2. Equilibration (Temperature-controlled shaking for 24-48h) A->B C 3. Sample Withdrawal & Filtration (Syringe with 0.22 µm filter) B->C D 4. Solvent Evaporation (Rotary evaporator or N2 stream) C->D E 5. Data Calculation (Determine mass of solute, calculate solubility) D->E

Caption: Workflow for quantitative solubility determination.

Logical Relationship of Solubility Based on Polarity

G cluster_solute Solute cluster_solvents Solvents Solute This compound (Moderately Polar) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Low to Sparingly Soluble PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic High Solubility ('Like dissolves like') PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic Good to Moderate Solubility

Caption: Principle of "like dissolves like" for solubility.

Conclusion

While quantitative solubility data for this compound remains to be formally published, this guide provides a robust framework for researchers. The qualitative assessment, based on its chemical structure and behavior in synthesis, suggests good solubility in polar aprotic and polar protic organic solvents, with limited solubility in non-polar solvents and water. The provided experimental protocol offers a clear path for the in-house determination of precise solubility values, which are critical for advancing research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles using Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives utilizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate as a key starting material. The resulting ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a valuable scaffold in medicinal chemistry, with potential applications in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inclusion of a cyclopropyl moiety can further enhance the pharmacological profile of these compounds.

Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

The primary method for synthesizing pyrazoles from this compound is through a cyclocondensation reaction with hydrazine or its derivatives. This reaction, a variation of the Knorr pyrazole synthesis, is a robust and widely used method for constructing the pyrazole ring from 1,3-dicarbonyl compounds.

Reaction Scheme:

The reaction proceeds via the condensation of the hydrazine with the two carbonyl groups of the this compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_products Products reagent1 This compound product Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate reagent1->product reagent2 +   Hydrazine Hydrate reagent2->product byproduct + 2 H2O

Caption: General reaction scheme for the synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Experimental Protocols

Below are detailed protocols for the synthesis of the precursor, this compound, and its subsequent conversion to Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Protocol 1: Synthesis of this compound

This protocol is based on a Claisen condensation reaction between diethyl oxalate and cyclopropyl methyl ketone.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Dilute sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere at room temperature.

  • Cool the sodium ethoxide solution to 0 °C.

  • Slowly add a mixture of diethyl oxalate (1.1 equivalents) and cyclopropyl methyl ketone (1 equivalent) to the cooled sodium ethoxide solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • The resulting solid is collected and washed with ethanol.

  • Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This protocol describes the cyclocondensation of this compound with hydrazine hydrate. The procedure is adapted from analogous syntheses of similar pyrazole esters.[1][2][3]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Dilute hydrochloric acid

  • Hexane

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • With stirring, add hydrazine hydrate (1.1 equivalents) to the solution in small portions.

  • Stir the reaction mixture at ambient temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • To the residue, add dilute hydrochloric acid and hexane for partitioning.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, based on analogous reactions reported in the literature.[3]

ParameterValueReference
Starting Material This compound-
Reagent Hydrazine hydrate[3]
Solvent Ethanol[3]
Reaction Temperature Ambient[3]
Reaction Time 30 minutes[3]
Expected Yield ~94%[3]
Product Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate-
CAS Number (Product) 133261-06-0[4]
Molecular Formula (Product) C₉H₁₂N₂O₂[4]
Molecular Weight (Product) 180.20 g/mol [4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

G start Start: this compound step1 Dissolve in Ethanol start->step1 step2 Add Hydrazine Hydrate step1->step2 step3 React at Ambient Temperature step2->step3 step4 Work-up and Purification step3->step4 end End Product: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate step4->end G start Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate derivatization Chemical Derivatization (e.g., amidation, hydrolysis) start->derivatization screening Biological Screening (e.g., anti-inflammatory, anticancer assays) derivatization->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization lead_id->optimization drug_candidate Drug Candidate optimization->drug_candidate

References

Application Notes and Protocols for Cyclocondensation Reactions with Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing two distinct carbonyl groups, allows for a variety of cyclocondensation reactions to form a diverse range of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in drug discovery due to their prevalence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles, isoxazoles, and pyrimidines.

The key to the reactivity of this compound lies in the differential electrophilicity of its two carbonyl carbons. The C2-keto group, being α to the electron-withdrawing ethyl ester group, is more electrophilic and, therefore, more susceptible to nucleophilic attack than the C4-keto group, which is adjacent to the electron-donating cyclopropyl ring. This inherent electronic bias dictates the regioselectivity of cyclocondensation reactions, leading to the preferential formation of one constitutional isomer.

I. Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. When reacting this compound with hydrazines, the initial nucleophilic attack is predicted to occur at the more electrophilic C2-carbonyl. Subsequent cyclization and dehydration lead to the formation of 3-cyclopropyl-5-ethoxycarbonylpyrazoles.

Predicted Reaction Pathway: Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Hydrazone Intermediate A->C Initial Attack at C2-carbonyl B Hydrazine (R-NHNH2) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-Cyclopropyl-5-ethoxycarbonyl -1-R-pyrazole D->E Dehydration (-H2O)

Caption: Predicted pathway for the Knorr synthesis of pyrazoles.

Experimental Protocol: Synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.

Data Presentation: Predicted Yields for Substituted Pyrazole Synthesis
R-group on HydrazineProduct NamePredicted Yield (%)
HEthyl 3-cyclopropyl-1H-pyrazole-5-carboxylate85-95
PhenylEthyl 3-cyclopropyl-1-phenyl-pyrazole-5-carboxylate80-90
4-NitrophenylEthyl 3-cyclopropyl-1-(4-nitrophenyl)-pyrazole-5-carboxylate75-85

II. Synthesis of Substituted Isoxazoles

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a straightforward route to isoxazoles. Similar to the Knorr synthesis, the reaction with this compound is expected to proceed via initial nucleophilic attack at the C2-carbonyl, leading to the formation of 3-cyclopropyl-5-ethoxycarbonylisoxazole.

Predicted Reaction Pathway: Isoxazole Synthesis

Isoxazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Oxime Intermediate A->C Initial Attack at C2-carbonyl B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-Cyclopropyl-5-ethoxycarbonyl -isoxazole D->E Dehydration (-H2O)

Caption: Predicted pathway for the synthesis of isoxazoles.

Experimental Protocol: Synthesis of Ethyl 3-cyclopropylisoxazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq) in ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Predicted Yields for Isoxazole Synthesis
Product NamePredicted Yield (%)
Ethyl 3-cyclopropylisoxazole-5-carboxylate70-85

III. Synthesis of Substituted Pyrimidines

The condensation of 1,3-dicarbonyl compounds with amidines is a common method for the synthesis of pyrimidine derivatives. The reaction of this compound with an amidine is anticipated to yield a 2-substituted-4-cyclopropyl-6-hydroxy-5-ethoxycarbonylpyrimidine, again following the principle of initial attack at the more reactive C2-carbonyl.

Predicted Reaction Pathway: Pyrimidine Synthesis

Pyrimidine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Condensation Adduct A->C Initial Attack at C2-carbonyl B Amidine (R-C(=NH)NH2) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 2-R-4-cyclopropyl-6-hydroxypyrimidine-5-carboxylate D->E Tautomerization

Caption: Predicted pathway for the synthesis of pyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-cyclopropyl-6-hydroxy-2-phenylpyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add this compound (1.0 eq) and benzamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization.

Data Presentation: Predicted Yields for Substituted Pyrimidine Synthesis
R-group on AmidineProduct NamePredicted Yield (%)
PhenylEthyl 4-cyclopropyl-6-hydroxy-2-phenylpyrimidine-5-carboxylate60-75
MethylEthyl 4-cyclopropyl-6-hydroxy-2-methylpyrimidine-5-carboxylate65-80
AminoEthyl 2-amino-4-cyclopropyl-6-hydroxypyrimidine-5-carboxylate70-85

Disclaimer: The experimental protocols and quantitative data presented herein are based on established chemical principles and predictions of reactivity for the specified substrate. Due to a lack of specific literature precedents for cyclocondensation reactions of this compound, these should be considered as starting points for experimental investigation and may require optimization. Standard laboratory safety procedures should be followed at all times.

Synthesis of Heterocyclic Compounds from Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate as a key building block. This versatile 1,3-dicarbonyl compound serves as a valuable precursor for the construction of pyrazoles, pyrimidines, and isoxazoles, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

This compound possesses two electrophilic carbonyl centers and an enolizable methylene group, making it an ideal substrate for cyclocondensation reactions with various binucleophiles. The presence of a cyclopropyl group is of particular interest in drug design, as this moiety can enhance metabolic stability, binding affinity, and cell membrane permeability of bioactive molecules. These protocols outline general yet robust methods for the synthesis of functionalized cyclopropyl-containing heterocycles.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[1][2][3][4] The reaction with this compound is expected to proceed via a cyclocondensation mechanism to yield two possible regioisomers of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. The regioselectivity can be influenced by the reaction conditions and the nature of the hydrazine substituent.

General Reaction Pathway: Pyrazole Synthesis

G A This compound P Intermediate A->P Condensation B Hydrazine Hydrate (or substituted hydrazine) B->P C Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate D Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate P->C Dehydration P->D Dehydration (alternative) G cluster_products Product A This compound P Intermediate A->P Condensation B Urea / Thiourea / Amidine B->P C Ethyl 4-cyclopropyl-2-oxo/thioxo/amino-1,2-dihydropyrimidine-6-carboxylate P->C Cyclization & Dehydration G A This compound P Oxime Intermediate A->P Condensation B Hydroxylamine Hydrochloride B->P C Ethyl 5-cyclopropylisoxazole-3-carboxylate D Ethyl 3-cyclopropylisoxazole-5-carboxylate P->C Cyclization & Dehydration P->D Cyclization & Dehydration (alternative)

References

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a highly functionalized chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a 1,3-dicarbonyl system, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides an overview of its applications, key reactions, and protocols for its use in the development of novel drug candidates.

Key Applications in Drug Discovery

The reactivity of the dicarbonyl moiety in this compound allows for its versatile use in the synthesis of various heterocyclic scaffolds. Notably, it serves as a crucial precursor for the generation of pyrazole and pyrimidine derivatives, which are privileged structures in medicinal chemistry due to their wide spectrum of biological activities.

Synthesis of Pyrazole Derivatives

One of the primary applications of this compound is in the synthesis of pyrazole-containing compounds. These are often pursued for their potential as inhibitors of various enzymes and receptors. A common synthetic route involves the condensation reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate.

Workflow for Pyrazole Synthesis

G A This compound C Condensation Reaction (Ethanol, Reflux) A->C B Phenylhydrazine B->C D Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate C->D

Caption: Synthetic scheme for pyrazole formation.

Synthesis of Pyrimidine Derivatives

This compound is also a valuable precursor for the synthesis of pyrimidine rings, which are core structures in many biologically active molecules, including kinase inhibitors and antiviral agents. The synthesis typically involves a condensation reaction with a guanidine or urea derivative.

Experimental Protocol: Synthesis of 2-amino-4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

  • Base Addition: Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature for 12-18 hours.

  • Monitoring: Progress is monitored by TLC.

  • Work-up: The reaction is quenched with water and the pH is adjusted to neutral with dilute HCl. The resulting precipitate is collected by filtration.

  • Purification: The solid is washed with cold ethanol and dried under vacuum to yield the pyrimidine product.

Workflow for Pyrimidine Synthesis

G A This compound C Cyclocondensation (NaOEt, Ethanol) A->C B Guanidine B->C D Substituted Pyrimidine C->D

Caption: Synthetic pathway to pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of pyrazole and pyrimidine derivatives starting from this compound. The data presented are representative examples from literature and may vary based on specific reaction conditions and substrates.

Starting MaterialReagentProduct ClassTypical Yield (%)
This compoundPhenylhydrazinePyrazole75-85
This compoundGuanidinePyrimidine60-70
This compoundSubstituted HydrazinesPyrazole70-90
This compoundUreaPyrimidine55-65

Logical Relationship of Building Block to Final Compounds

G A This compound (Building Block) B Condensation Partners A->B C Hydrazines B->C D Guanidines/Ureas B->D E Heterocyclic Scaffolds C->E lead to D->E lead to F Pyrazoles E->F G Pyrimidines E->G H Potential Drug Candidates F->H G->H

Caption: Versatility of the building block in synthesis.

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily undergo cyclocondensation reactions with various binucleophiles provides a straightforward entry to important heterocyclic systems like pyrazoles and pyrimidines. The protocols and data presented herein highlight its utility and provide a foundation for researchers and scientists in the field of drug development to explore its full potential in the creation of novel therapeutic agents. The straightforward synthetic transformations and the biological significance of the resulting scaffolds underscore the importance of this building block in modern drug discovery efforts.

Application Notes and Protocols for the Synthesis of 4-Cyclopropyl-5-hydroxy-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, a fundamental cyclocondensation reaction in heterocyclic chemistry.[1][2] This reaction is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by pyrazole derivatives.[1][3][4][5] Pyrazole-containing compounds have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][6][7]

The cyclopropyl moiety is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates. The combination of the pyrazole core with a cyclopropyl group, therefore, represents a promising scaffold for the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis and characterization of the resulting pyrazolone derivative, along with relevant data and a schematic representation of the experimental workflow.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the carbonyl groups of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The reaction can be influenced by factors such as the solvent, temperature, and the presence of a catalyst.[1][2]

Reaction_Mechanism Reactant1 This compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Hydrazine Hydrate Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Cyclopropyl-5-hydroxy-1H-pyrazole (Pyrazolone derivative) Intermediate2->Product Dehydration

Caption: Reaction mechanism for the synthesis of a pyrazolone derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 4-cyclopropyl-5-hydroxy-1H-pyrazole from this compound and hydrazine hydrate, based on typical yields for similar reactions.[1][2]

ParameterValue
Reactants
This compound1.0 eq
Hydrazine Hydrate1.1 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time2-4 hours
Results
Yield 85-95%

Experimental Protocol

This protocol details a representative procedure for the synthesis of 4-cyclopropyl-5-hydroxy-1H-pyrazole.

Materials
  • This compound

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add distilled water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 4-cyclopropyl-5-hydroxy-1H-pyrazole can be confirmed by various analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the cyclopropyl and pyrazole moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the O-H and C=O stretching vibrations.

  • Melting Point Analysis: To assess the purity of the final product.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target pyrazolone derivative.

Experimental_Workflow Start Start Reaction Reaction: - Dissolve reactant in Ethanol - Add Hydrazine Hydrate & Acetic Acid - Reflux for 2-4h Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Remove Solvent - Extraction with Ethyl Acetate - Washing Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, IR - Melting Point Purification->Characterization End Final Product Characterization->End

Caption: Workflow for the synthesis of a pyrazolone derivative.

References

Knorr Pyrazole Synthesis with Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the Knorr pyrazole synthesis utilizing ethyl 4-cyclopropyl-2,4-dioxobutanoate. This synthesis route offers a versatile and efficient method for the preparation of novel cyclopropyl-substituted pyrazole derivatives, which are of significant interest to researchers, scientists, and drug development professionals due to their broad range of biological activities. These compounds have shown promise as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3]

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The use of this compound as the 1,3-dicarbonyl component allows for the introduction of a cyclopropyl moiety, a desirable feature in medicinal chemistry known to enhance metabolic stability, potency, and other pharmacokinetic properties of drug candidates.[5]

Application Notes

Cyclopropyl-substituted pyrazoles are a privileged scaffold in modern drug discovery, demonstrating a wide array of pharmacological activities.[1][2] These compounds have been investigated for their potential in treating a variety of diseases, primarily due to their ability to act as potent and selective enzyme inhibitors.

Key Therapeutic Areas:

  • Oncology: Many cyclopropyl-pyrazole derivatives have been developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt-mTOR pathway.[6][7]

  • Inflammation: The anti-inflammatory properties of these pyrazoles make them attractive candidates for the development of novel treatments for inflammatory diseases.[8][9]

  • Neurodegenerative Diseases: Certain cyclopropyl-pyrazoles have been explored as inhibitors of kinases like LRRK2, which is implicated in Parkinson's disease.[10]

  • Other Therapeutic Targets: The versatility of the pyrazole scaffold allows for its application in developing inhibitors for a range of other enzymes and receptors, including Bone Morphogenetic Protein Receptor 2 (BMPR2).[11]

The incorporation of the cyclopropyl group can significantly influence the biological activity and pharmacokinetic profile of the resulting pyrazole derivatives.[5] Researchers can leverage this synthesis to create libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

The following protocols describe the synthesis of the key starting material, this compound, and its subsequent conversion to ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate via the Knorr pyrazole synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 1,3-dicarbonyl compounds.

Materials:

  • Cyclopropyl methyl ketone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the solution in an ice bath. A mixture of cyclopropyl methyl ketone and diethyl oxalate is then added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid or sulfuric acid until the pH is acidic.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Analogous Syntheses:

Reactant 1Reactant 2BaseSolventYield (%)Reference
Acetophenone DerivativesDiethyl OxalateSodium EthoxideEthanol60-85[8][9]
Protocol 2: Knorr Pyrazole Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This protocol describes the one-pot synthesis of the target pyrazole from the prepared 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or Acetic Acid

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.[8][9]

  • Addition of Hydrazine: Add hydrazine hydrate or a salt such as hydrazine sulfate to the solution.

  • Reaction: The reaction mixture is then heated to reflux (typically 80-100 °C) for 2-6 hours.[9] The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Quantitative Data for Analogous Syntheses:

1,3-Dicarbonyl CompoundHydrazine SourceSolventTemperature (°C)Yield (%)Reference
Substituted ethyl-2,4-dioxo-4-phenylbutanoatesHydrazine HydrateGlacial Acetic Acid80-9065-80[8][9]

Visualizations

Experimental Workflow

Knorr_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,3-Dicarbonyl cluster_step2 Step 2: Knorr Pyrazole Synthesis A Cyclopropyl methyl ketone + Diethyl oxalate C Claisen Condensation A->C B Sodium Ethoxide in Ethanol B->C D This compound C->D Acidic Work-up & Purification E This compound G Cyclocondensation E->G F Hydrazine Hydrate F->G H Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate G->H Reflux & Purification

Caption: Workflow for the two-step synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Signaling Pathway Inhibition

Kinase_Inhibitor_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Cyclopropyl-Pyrazole Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cyclopropyl-pyrazole kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using Ethyl 4-Cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive molecules derived from Ethyl 4-cyclopropyl-2,4-dioxobutanoate. This versatile building block serves as a key starting material for the generation of diverse molecular scaffolds with potential therapeutic applications, particularly in the realm of kinase inhibition.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of a reactive 1,3-dicarbonyl moiety and a cyclopropyl group. This unique combination of functional groups allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems. The cyclopropyl group, in particular, is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability, binding affinity, and conformational rigidity of drug candidates.

This document outlines the synthesis of potential Src kinase inhibitors based on the this compound scaffold, providing detailed experimental protocols and highlighting the relevant biological context.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the Claisen condensation of diethyl oxalate with cyclopropyl methyl ketone.

Experimental Protocol: Synthesis of this compound

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol (10-20 volumes) with stirring. The reaction is exothermic and should be cooled in an ice bath as needed.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.1 equivalents) and cyclopropyl methyl ketone (1 equivalent) dropwise at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthesis of a Potential Src Kinase Inhibitor

The 1,3-dicarbonyl moiety of this compound is a versatile handle for the construction of various heterocyclic systems known to possess biological activity. One such application is in the synthesis of pyrazole derivatives, which are prominent scaffolds in kinase inhibitor design. The following protocol describes a general procedure for the synthesis of a 5-(cyclopropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid derivative, a potential Src kinase inhibitor.

Experimental Protocol: Synthesis of Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid (10 volumes).

  • Addition of Hydrazine: To this solution, add phenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 120°C) for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired pyrazole derivative.

Biological Context: Src Kinase and Cancer

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various human cancers and is associated with tumor growth, metastasis, and angiogenesis. Therefore, inhibitors of Src kinase are considered promising therapeutic agents for the treatment of cancer. The synthesized pyrazole derivative, with its specific substitution pattern, is designed to target the ATP-binding site of Src kinase, thereby inhibiting its activity.

Signaling Pathway of Src Kinase in Cancer

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Cell Proliferation STAT3->Proliferation Metastasis Metastasis FAK->Metastasis ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK->Proliferation Inhibitor Potential Inhibitor (Pyrazole Derivative) Inhibitor->Src

Caption: Simplified Src signaling pathway in cancer.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the starting material to the potential biological evaluation of the final compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_biological Biological Evaluation Start Diethyl Oxalate & Cyclopropyl Methyl Ketone Intermediate This compound Start->Intermediate Claisen Condensation Final_Compound Ethyl 5-cyclopropyl-1-phenyl -1H-pyrazole-3-carboxylate Intermediate->Final_Compound Knorr Pyrazole Synthesis Purification Column Chromatography/ Recrystallization Final_Compound->Purification Characterization NMR, MS, HPLC Purification->Characterization Kinase_Assay In vitro Src Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay

Caption: Overall experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product. Please note that the yields are representative and may vary depending on the specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction Yield (%)
This compoundC₉H₁₂O₄184.1975-85
Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylateC₁₅H₁₆N₂O₂256.3060-70

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of bioactive molecules. The protocols and data presented here demonstrate a straightforward approach to the synthesis of a potential Src kinase inhibitor. This work provides a solid foundation for further research and development in the discovery of novel therapeutics targeting cancer and other diseases where Src kinase is implicated. Researchers are encouraged to adapt and optimize these methods for the synthesis of a wider range of bioactive compounds.

Application Notes and Protocols: Protecting Group Strategies for Ethyl 4-cyclopropyl-2,4-dioxobutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a versatile building block in organic synthesis, featuring multiple reactive sites that can be exploited for the construction of complex molecular architectures. Its structure comprises a cyclopropyl ketone, a β-keto ester moiety, and an acidic α-proton. This arrangement of functional groups offers a rich landscape for chemical transformations but also presents a significant challenge in achieving selectivity. To harness the full synthetic potential of this molecule, a carefully designed protecting group strategy is often necessary to mask one or more reactive sites while transformations are carried out at another.

These application notes provide a detailed guide to the protecting group strategies for this compound, focusing on the chemoselective protection of one of its two ketone functionalities. This will enable researchers to perform a wider range of chemical manipulations on the molecule, such as reduction, Grignard addition, or olefination at a specific carbonyl group.

Chemoselectivity and Protecting Group Strategy

The core challenge in the chemistry of this compound lies in the differential reactivity of its two ketone groups and the ester. The internal ketone at the C2 position is part of a β-keto ester system, which enhances its electrophilicity and the acidity of the adjacent methylene protons. The ketone at the C4 position is a cyclopropyl ketone, whose reactivity is influenced by the strain of the three-membered ring.

Our proposed strategy focuses on the selective protection of the more reactive internal ketone (C2) as a cyclic ketal. This is based on the well-established principle that the ketone of a β-keto ester is more electrophilic and thus more susceptible to nucleophilic attack, including ketal formation, than a simple alkyl or cyclopropyl ketone. The ester carbonyl is significantly less reactive and will not participate in ketalization under these conditions.

This selective protection will leave the cyclopropyl ketone available for subsequent chemical transformations. Following the desired reaction, the ketal protecting group can be removed under mild conditions to regenerate the C2 ketone, ensuring the integrity of the potentially sensitive cyclopropyl group.

Experimental Protocols

Selective Protection of the C2-Ketone as an Ethylene Ketal

This protocol describes the selective protection of the internal ketone of this compound.

Reaction Scheme:

protection A This compound B Ethyl 2-(2-cyclopropyl-2-oxoethyl)-2-methyl-1,3-dioxolane-4-carboxylate A->B Ethylene glycol, p-TsOH (cat.), Toluene, reflux

Caption: Selective protection of the C2-ketone.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material (concentration typically 0.5 M).

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 eq
Ethylene glycol1.5 eq
p-Toluenesulfonic acid monohydrate0.05 eq
Solvent Toluene
Temperature Reflux
Reaction Time 2-6 hours (monitor by TLC)
Expected Yield 85-95%
Deprotection of the Ethylene Ketal

This protocol describes the mild deprotection of the ethylene ketal to regenerate the C2-ketone, while preserving the cyclopropyl ketone moiety. The use of mild acidic conditions is crucial to prevent the acid-catalyzed ring-opening of the cyclopropane.

Reaction Scheme:

deprotection A Protected Dioxobutanoate B This compound A->B Acetic acid, H2O, THF

Caption: Mild deprotection of the C2-ketone.

Materials:

  • Protected this compound (from the previous step)

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of acetic acid (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary for Deprotection:

ParameterValue
Reactant Protected Dioxobutanoate
Reagents Acetic acid (catalytic)
Solvent THF/Water mixture
Temperature Room Temperature
Reaction Time 1-4 hours (monitor by TLC)
Expected Yield >90%

Logical Workflow of the Protecting Group Strategy

The following diagram illustrates the overall workflow for utilizing a protecting group strategy in reactions involving this compound.

Caption: General workflow for reactions using a protecting group.

Conclusion

The selective protection of the C2-ketone of this compound as an ethylene ketal is a robust and efficient strategy to unlock its synthetic potential. This approach allows for a wide range of chemical transformations to be performed selectively at the C4-cyclopropyl ketone. The mild deprotection conditions ensure the integrity of the final product. These protocols provide a solid foundation for researchers and drug development professionals to utilize this valuable building block in their synthetic endeavors. It is always recommended to perform small-scale trials to optimize reaction conditions for specific applications.

Application Note: A Scalable Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a key building block in pharmaceutical and agrochemical research. Furthermore, it addresses critical considerations for the scale-up of this process from the laboratory to pilot plant or industrial production. A general method for the synthesis of various structural derivatives is also presented, expanding the utility of this synthetic platform.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The presence of the 1,3-dicarbonyl moiety and the cyclopropyl group makes them versatile synthons for creating complex heterocyclic and carbocyclic structures. The development of a robust and scalable synthesis is therefore of significant interest to the drug development and chemical manufacturing industries.

The core of this synthesis is a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate, facilitated by a strong base. This reaction is generally high-yielding and proceeds under manageable conditions. This document outlines a verified lab-scale procedure and provides guidance on key parameters that must be addressed for successful scale-up, including thermal management, reagent handling, and product purification.

Reaction Pathway and Workflow

The synthesis of this compound proceeds via a base-mediated Claisen condensation. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 Cyclopropyl Methyl Ketone Reaction Claisen Condensation R1->Reaction R2 Diethyl Oxalate R2->Reaction Base Sodium Ethoxide (NaOEt) Base->Reaction Base Solvent Anhydrous Ethanol Solvent->Reaction Solvent Workup Acidic Workup (Dilute H₂SO₄) Reaction->Workup Intermediate Salt Purification Extraction & Concentration Workup->Purification Product This compound Purification->Product G start Start prep_naoet Prepare Sodium Ethoxide Solution in Anhydrous Ethanol start->prep_naoet cool_reaction Cool Reaction Mixture to 0°C prep_naoet->cool_reaction add_reactants Slowly Add Mixture of Cyclopropyl Methyl Ketone and Diethyl Oxalate cool_reaction->add_reactants warm_rt Warm to Room Temperature and Stir for 1 hour add_reactants->warm_rt heat_reaction Heat to 80°C for 45 minutes warm_rt->heat_reaction concentrate Concentrate Under Reduced Pressure heat_reaction->concentrate dissolve_acidify Dissolve Solid in Water and Acidify to pH 2 concentrate->dissolve_acidify extract Extract with Diethyl Ether dissolve_acidify->extract dry_concentrate Dry Organic Phase and Concentrate to Yield Product extract->dry_concentrate end End Product dry_concentrate->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a crossed Claisen condensation. In this reaction, cyclopropyl methyl ketone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester.

Q2: Why is a stoichiometric amount of base required for a successful Claisen condensation?

A2: A stoichiometric amount of base is crucial because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction. The resulting enolate of the product is highly resonance-stabilized. This essentially irreversible deprotonation shifts the overall reaction equilibrium towards the product, ensuring a high yield.[1][2]

Q3: What are the most common side reactions in this synthesis?

A3: The most common side reactions include:

  • Self-condensation of cyclopropyl methyl ketone: The enolate of cyclopropyl methyl ketone can react with another molecule of the ketone.

  • Saponification: If hydroxide ions are present (e.g., from moisture), they can hydrolyze the ester groups of diethyl oxalate or the final product.[3][4]

  • Transesterification: If an alkoxide base is used that does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl oxalate), a mixture of ester products can be formed.[3][5]

Q4: How critical are anhydrous conditions for this reaction?

A4: Maintaining anhydrous (dry) conditions is critical for the success of the Claisen condensation. Any moisture can lead to the saponification of the starting materials and the product, reducing the overall yield.[4] It can also consume the strong base used in the reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield Inactive or insufficient baseUse a fresh, high-purity strong base such as sodium ethoxide or sodium hydride. Ensure a stoichiometric amount is used relative to the cyclopropyl methyl ketone.
Wet reagents or solventEnsure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and ensure reagents are dry.
Incorrect reaction temperatureThe reaction may require specific temperature control. Low temperatures can slow the reaction rate, while high temperatures can promote side reactions. A common starting point is to add the reactants at 0°C and then allow the reaction to proceed at room temperature.
Presence of Multiple Byproducts Self-condensation of cyclopropyl methyl ketoneTo minimize self-condensation, slowly add the cyclopropyl methyl ketone to a mixture of the base and an excess of diethyl oxalate. This keeps the concentration of the enolate low and favors the reaction with the more abundant diethyl oxalate.[6]
TransesterificationUse a base with an alkoxide that matches the ester (e.g., sodium ethoxide with diethyl oxalate).[4][5]
Difficulty in Product Isolation Hydrolysis of the β-keto ester during workupDuring the acidic workup to neutralize the reaction, avoid prolonged exposure to strong acids or bases, which can cause hydrolysis. Keep the temperature low during the workup.
Emulsion formation during extractionIf emulsions form during the aqueous workup and extraction, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.

Experimental Protocols

Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Diethyl ether

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium metal in anhydrous ethanol at room temperature to prepare a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0°C in an ice bath.

  • Addition of Reactants: Slowly add a mixture of diethyl oxalate and cyclopropyl methyl ketone dropwise to the cooled sodium ethoxide solution over approximately 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature naturally and continue stirring for one hour.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 45 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add ethyl acetate to the resulting solid, wash with ethanol, and filter.

    • Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid.

    • Extract the aqueous solution with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol cool_base Cool Sodium Ethoxide to 0°C prep_base->cool_base add_reactants Slowly Add Diethyl Oxalate and Cyclopropyl Methyl Ketone cool_base->add_reactants warm_rt Warm to Room Temperature and Stir for 1h add_reactants->warm_rt heat Heat to 80°C for 45 min warm_rt->heat cool_down Cool to Room Temperature heat->cool_down concentrate Concentrate Under Reduced Pressure cool_down->concentrate acidify Acidify with Dilute H₂SO₄ concentrate->acidify extract Extract with Diethyl Ether acidify->extract dry Dry with Na₂SO₄ extract->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product? cause1 Impure/Wet Reagents or Solvents start->cause1 cause2 Incorrect Base Stoichiometry/Activity start->cause2 cause3 Suboptimal Reaction Temperature start->cause3 cause4 Side Reactions (e.g., Self-Condensation) start->cause4 solution1 Use Anhydrous Solvents and Purified Reagents cause1->solution1 solution2 Use Fresh Base and Ensure 1:1 Stoichiometry cause2->solution2 solution3 Optimize Temperature (e.g., 0°C to RT) cause3->solution3 solution4 Slowly Add Ketone to Excess Diethyl Oxalate cause4->solution4

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 4-cyclopropyl-2,4-dioxobutanoate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound, a polar β-dicarbonyl compound. Problems with the purification of such compounds often relate to their interaction with the stationary phase and potential instability.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary Interactions: The polar dicarbonyl groups of the analyte can interact strongly with acidic silanol groups on the silica gel surface, leading to tailing.[1][2] - Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[3] - Column Bed Deformation: Voids or channels in the column packing can cause uneven flow.[2][3] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the silica surface.[3]- Use End-Capped Columns: These columns have treated silica surfaces to reduce the number of free silanol groups.[2][3] - Mobile Phase Modifiers: Add a small amount of a polar solvent like acetic acid (for acidic compounds) or triethylamine (for basic compounds, though less likely for this analyte) to the mobile phase to mask active sites on the silica.[3] - Dilute the Sample: Reduce the concentration of the sample before loading it onto the column.[3] - Repack the Column: If a void is suspected, carefully repack the column to ensure a uniform bed.[2] - Optimize Mobile Phase: Adjust the polarity and buffer the mobile phase if necessary to maintain a consistent pH.[3]
Compound Decomposition - Acidity of Silica Gel: Standard silica gel is acidic and can cause decomposition of sensitive compounds like β-dicarbonyls. Some diketones have been observed to decompose during column chromatography.[4] - Prolonged Exposure: Long run times on the column increase the risk of degradation.- Use Neutralized or Deactivated Silica Gel: Treat the silica gel with a base like triethylamine before packing the column. - Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, although silica gel was found to be more suitable for a similar diketone purification. - Flash Chromatography: Employing flash chromatography reduces the contact time between the compound and the stationary phase, minimizing degradation.[5]
Poor Separation/Resolution - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to differentiate the target compound from impurities. - Column Inefficiency: A poorly packed column or the use of old silica gel can lead to broad peaks and poor separation.- Optimize the Mobile Phase: Systematically vary the solvent ratio (e.g., ethyl acetate in hexanes) based on TLC analysis to achieve better separation. A general starting point for "normal" compounds is 10-50% ethyl acetate in hexane.[6] For diketones, a mobile phase of 15% (v/v) dichloromethane in hexane has been used successfully. - Use High-Quality Silica Gel: Ensure the silica gel is fresh and of the appropriate particle size for flash chromatography (typically 40-63 µm). - Gradient Elution: If impurities have very different polarities, a gradient elution (gradually increasing the mobile phase polarity) can improve separation and reduce run time.
No Compound Eluting - Compound is Too Polar: The compound may be irreversibly adsorbed onto the stationary phase. - Incorrect Mobile Phase: The mobile phase may be too non-polar to elute the compound.- Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in the mobile phase. For very polar compounds, a system like 5% methanol in dichloromethane could be used.[6] - Check for Decomposition: The compound may have degraded on the column. Analyze the top of the silica gel for signs of a colored band that is not moving.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (40-63 µm particle size) is the most common stationary phase for flash chromatography of organic compounds.[2] However, due to the acidic nature of silica and the potential for decomposition of β-dicarbonyl compounds, using deactivated or neutralized silica gel is recommended.[4] In some cases, neutral alumina can be considered as an alternative.

Q2: How do I choose the right solvent system for my purification?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your target compound on a TLC plate.[7] Common solvent systems for compounds of intermediate polarity include mixtures of hexanes and ethyl acetate.[6][7] For diketones, a system of dichloromethane in hexane has also been shown to be effective. It is crucial to perform TLC analysis with different solvent ratios to identify the optimal conditions before running the column.

Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which can be a precursor to peak tailing in column chromatography. This can be due to the high polarity of the compound or secondary interactions with the silica gel. Adding a small amount of a modifier like acetic acid to the TLC developing solvent can sometimes resolve this issue and give a better indication of the chromatographic behavior.

Q4: Can I use gradient elution for this purification?

A4: Yes, gradient elution can be very effective, especially if your crude sample contains impurities with a wide range of polarities. A gradient allows for the efficient elution of all compounds in a reasonable amount of time. You would typically start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.

Q5: How can I tell if my compound is decomposing on the column?

A5: Signs of decomposition on the column include a lower than expected yield of the purified product, the appearance of new, unexpected spots on TLC analysis of the collected fractions, and sometimes a visible darkening or color change at the top of the silica gel column that does not move with the solvent front. To minimize decomposition, use deactivated silica and a rapid purification technique like flash chromatography.[5]

Experimental Protocol: Flash Chromatography of this compound

This protocol is a representative method based on standard flash chromatography techniques for dicarbonyl compounds. Optimization may be required based on the specific impurity profile of your crude material.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (40-63 µm) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, avoiding air bubbles.

  • Gently tap the column to ensure even packing.

  • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions in an array of test tubes or other suitable containers.

  • Monitor the elution process by TLC analysis of the collected fractions.

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Representative Chromatographic Conditions
ParameterValue/Condition
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Isocratic: 15% Dichloromethane in Hexane or Gradient: 5% to 40% Ethyl Acetate in Hexanes[4]
Loading Technique Wet loading in minimal dichloromethane or dry loading on silica
Detection TLC with visualization under UV light and/or staining (e.g., potassium permanganate)

Visualizations

Troubleshooting_Workflow start Start: Purification Issue problem_id Identify Problem: - Peak Tailing - Low Yield - Poor Separation start->problem_id peak_tailing Peak Tailing? problem_id->peak_tailing If Tailing low_yield Low Yield? problem_id->low_yield If Low Yield poor_separation Poor Separation? problem_id->poor_separation If Poor Sep. check_overload Column Overloaded? peak_tailing->check_overload Yes dilute_sample Dilute Sample & Re-run check_overload->dilute_sample Yes check_secondary_int Secondary Interactions? check_overload->check_secondary_int No end Problem Resolved dilute_sample->end use_deactivated_silica Use Deactivated Silica or Add Mobile Phase Modifier check_secondary_int->use_deactivated_silica Likely use_deactivated_silica->end check_decomposition Decomposition on Column? low_yield->check_decomposition Yes use_flash_chrom Use Flash Chromatography & Deactivated Silica check_decomposition->use_flash_chrom Yes use_flash_chrom->end optimize_solvent Optimize Mobile Phase via TLC poor_separation->optimize_solvent Yes run_gradient Consider Gradient Elution optimize_solvent->run_gradient run_gradient->end

Caption: Troubleshooting workflow for chromatography issues.

Experimental_Workflow start Start: Crude Product tlc 1. TLC Analysis (Solvent System Optimization) start->tlc column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry Load) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution fraction_collection 5. Fraction Collection & TLC Monitoring elution->fraction_collection combine_fractions 6. Combine Pure Fractions fraction_collection->combine_fractions evaporation 7. Solvent Removal (Rotary Evaporation) combine_fractions->evaporation end End: Purified Product evaporation->end

Caption: General workflow for flash column chromatography.

References

Technical Support Center: Synthesis of Pyrazoles from Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of pyrazoles from ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing pyrazoles from this compound?

The primary reaction is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (in this case, this compound) with a hydrazine derivative.[1] This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, to facilitate the cyclization and dehydration steps, leading to the formation of the pyrazole ring.

Q2: What are the expected major products when reacting this compound with a substituted hydrazine?

When using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the reaction with the unsymmetrical this compound can lead to the formation of two regioisomeric pyrazoles:

  • Regioisomer A: Ethyl 5-cyclopropyl-1-substituted-1H-pyrazole-3-carboxylate

  • Regioisomer B: Ethyl 3-cyclopropyl-1-substituted-1H-pyrazole-5-carboxylate

The ratio of these isomers can be influenced by the reaction conditions.

Q3: What are the common side reactions I should be aware of?

The most common side reaction is the formation of a mixture of the two regioisomers mentioned in Q2. Other potential, though less common, side reactions include:

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially under mild or neutral pH conditions.[2]

  • Hydrolysis of the Ester: Under strong acidic or basic conditions and in the presence of water, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

  • Reactions involving the Cyclopropyl Group: While the cyclopropyl group is generally stable, harsh reaction conditions (e.g., very strong acids, high temperatures) could potentially lead to ring-opening, although this is not a commonly reported side reaction under typical Knorr synthesis conditions.

Q4: How can I control the regioselectivity of the reaction?

Controlling the formation of a specific regioisomer is a key challenge. The following factors can influence the regioselectivity:

  • Solvent: The choice of solvent can have a significant impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in some Knorr pyrazole syntheses.

  • pH: The acidity or basicity of the reaction medium plays a crucial role. Acid catalysis is often employed and can influence which carbonyl group of the dicarbonyl compound is more readily attacked by the hydrazine.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

  • Nature of the Hydrazine Substituent: The steric and electronic properties of the substituent on the hydrazine can direct the initial nucleophilic attack to one of the carbonyl groups.

Q5: How can I confirm the structure of the pyrazole regioisomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the two regioisomers.

  • ¹H NMR: The chemical shift of the pyrazole ring proton (at C4) and the protons of the cyclopropyl and ethyl groups will be slightly different for each isomer.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon, the ester carbon, and the carbons of the pyrazole ring will differ between the two isomers.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural elucidation by showing correlations between different protons and carbons in the molecule.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of pyrazole product 1. Incomplete reaction. 2. Incorrect reaction conditions (temperature, time, pH). 3. Degradation of starting materials or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Optimize reaction time and temperature. A moderate temperature (e.g., reflux in ethanol) is often sufficient. Ensure appropriate catalytic conditions (e.g., a few drops of acetic acid). 3. Use fresh reagents and ensure anhydrous conditions if necessary.
Formation of a mixture of regioisomers The reaction conditions are not optimized for regioselectivity.1. Solvent Modification: Try using a fluorinated alcohol (e.g., TFE) as the solvent. 2. pH Adjustment: Carefully control the pH. A systematic study of the effect of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations might be necessary. 3. Temperature Control: Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux).
Presence of an intermediate in the final product Incomplete cyclization of the hydrazone intermediate.1. Increase the reaction time and/or temperature. 2. Ensure the presence of an effective catalyst (e.g., glacial acetic acid) to promote the dehydration and cyclization step.[2]
Product is a carboxylic acid instead of an ethyl ester Hydrolysis of the ester group.1. Avoid using strong aqueous acids or bases during the reaction and work-up. 2. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified in a subsequent step.
Difficulty in purifying the desired product 1. The regioisomers are difficult to separate by column chromatography. 2. The product is contaminated with unreacted starting materials or byproducts.1. Chromatography Optimization: Use a high-performance column and carefully select the eluent system. Gradient elution might be necessary. 2. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system. 3. Derivatization: In some cases, derivatizing the mixture (e.g., by protecting a functional group) can alter the physical properties of the isomers, making them easier to separate.

Experimental Protocols

The following is a general, adapted experimental protocol for the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. This should be considered a starting point, and optimization may be required.

Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the regioisomers.

  • Characterize the purified products by NMR, IR, and mass spectrometry.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products cluster_side_reaction Side Reaction Start_A This compound Intermediate Hydrazone Intermediate Start_A->Intermediate + Hydrazine Start_B Hydrazine Start_B->Intermediate Product_A Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Intermediate->Product_A Cyclization (Major) Product_B Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate Intermediate->Product_B Cyclization (Minor) Side_Product Incomplete Cyclization Product Intermediate->Side_Product Stalled Reaction

Caption: Main reaction pathway and potential side reaction.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yield Issue Isomer_Mix Regioisomer Mixture Problem->Isomer_Mix Selectivity Issue Intermediate_Present Intermediate Present Problem->Intermediate_Present Purity Issue Solve_Yield Optimize Conditions: - Time - Temperature - Catalyst Low_Yield->Solve_Yield Solve_Isomers Modify Protocol: - Solvent (e.g., TFE) - pH Control - Temperature Isomer_Mix->Solve_Isomers Solve_Intermediate Drive Reaction: - Increase Time/Temp - Add Catalyst Intermediate_Present->Solve_Intermediate Analyze Analyze Product (NMR, LC-MS) Solve_Yield->Analyze Solve_Isomers->Analyze Solve_Intermediate->Analyze Analyze->Problem Problem Persists End Successful Synthesis Analyze->End Problem Solved

Caption: Troubleshooting workflow for pyrazole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate in the presence of a suitable base, such as sodium ethoxide. The reaction involves the formation of an enolate from cyclopropyl methyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The critical parameters to control for a successful synthesis include the choice of base and solvent, reaction temperature, reaction time, and the purity of the starting materials. Careful control of these variables is essential to maximize yield and minimize the formation of byproducts.

Q3: What are the common side reactions observed during the synthesis?

A3: Common side reactions include the self-condensation of cyclopropyl methyl ketone, hydrolysis of the ester functionalities if water is present, and transesterification if the alcohol corresponding to the base does not match the ester's alcohol component.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (cyclopropyl methyl ketone and diethyl oxalate) to observe the disappearance of reactants and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.4. Incorrect stoichiometry of reactants.1. Use freshly prepared or properly stored anhydrous base.2. Optimize reaction time and temperature by running small-scale trials.3. Ensure the purity of cyclopropyl methyl ketone and diethyl oxalate.4. Carefully measure and use the correct molar ratios of reactants and base.
Formation of Multiple Products/Impurities 1. Presence of water leading to hydrolysis.2. Use of an inappropriate base causing transesterification.3. Self-condensation of the ketone.4. Reaction temperature is too high.1. Use anhydrous solvent and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with diethyl oxalate).3. Slowly add the ketone to the mixture of base and diethyl oxalate.4. Maintain the recommended reaction temperature.
Difficulty in Product Isolation/Purification 1. Incomplete reaction leading to a complex mixture.2. Emulsion formation during aqueous workup.3. Product is sensitive to acidic or basic conditions during workup.1. Ensure the reaction goes to completion by monitoring with TLC.2. Add brine (saturated NaCl solution) to break up emulsions during extraction.3. Carefully neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of a representative Claisen condensation reaction for the synthesis of a β-keto ester. This data can be used as a starting point for optimizing the synthesis of this compound.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Sodium Ethoxide (1.1)Anhydrous Ethanol251275
2Sodium Ethoxide (1.1)Anhydrous THF251268
3Sodium Hydride (1.1)Anhydrous THF251282
4Sodium Ethoxide (1.5)Anhydrous Ethanol251278
5Sodium Ethoxide (1.1)Anhydrous Ethanol02465
6Sodium Ethoxide (1.1)Anhydrous Ethanol50670 (with impurities)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces to the ethanol while stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of diethyl oxalate (29.2 g, 0.2 mol) and cyclopropyl methyl ketone (16.8 g, 0.2 mol). Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Shake the funnel and separate the organic layer. Extract the aqueous layer with two more portions of diethyl ether (50 mL each).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualization of Workflows and Logical Relationships

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Ethoxide add_reagents Add Mixture to Base at 0-5°C prep_base->add_reagents mix_reagents Mix Diethyl Oxalate & Cyclopropyl Methyl Ketone mix_reagents->add_reagents react Stir at Room Temperature add_reagents->react acidify Acidify with HCl react->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Vacuum Distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? cause1 Inactive Base? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Impure Reagents? start->cause3 solution1 Use Fresh Base cause1->solution1 solution2 Optimize Time/Temp cause2->solution2 solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

regioselectivity issues in reactions of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in reactions involving Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Troubleshooting Guide: Regioselectivity in Pyrazole Synthesis

The reaction of this compound with substituted hydrazines, a common route to pyrazole-containing compounds, often presents challenges in controlling which nitrogen atom of the hydrazine attacks which carbonyl group of the dioxobutanoate. This leads to the formation of two possible regioisomers. The primary issue lies in the differential reactivity of the C2 and C4 carbonyl groups.

Common Problem: Formation of a mixture of pyrazole regioisomers, leading to difficult separation and reduced yield of the desired product.

Troubleshooting Workflow:

start Mixture of Regioisomers Observed check_hydrazine Review Hydrazine Reagent start->check_hydrazine free_base Using Free Hydrazine? check_hydrazine->free_base Yes hcl_salt Using Hydrazine HCl Salt? check_hydrazine->hcl_salt No check_solvent Analyze Solvent System protic_solvent Protic Solvent (e.g., EtOH)? check_solvent->protic_solvent Yes aprotic_solvent Aprotic Solvent (e.g., MeCN)? check_solvent->aprotic_solvent No check_temp Evaluate Reaction Temperature low_temp Low Temperature Reaction? check_temp->low_temp No end Desired Regioisomer Obtained check_temp->end Yes solution1 Switch to Hydrazine HCl Salt for potential switch in selectivity free_base->solution1 solution2 Switch to Free Hydrazine for potential switch in selectivity hcl_salt->solution2 solution3 Switch to Aprotic Solvent to favor one regioisomer protic_solvent->solution3 solution4 Switch to Protic Solvent to favor the other regioisomer aprotic_solvent->solution4 fluorinated_solvent Consider Fluorinated Alcohols (TFE, HFIP) fluorinated_solvent->check_temp solution5 Lowering temperature may increase selectivity low_temp->solution5 solution1->check_solvent solution2->check_solvent solution3->fluorinated_solvent solution4->fluorinated_solvent solution5->end

Caption: Troubleshooting workflow for regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two pyrazole regioisomers when reacting this compound with a substituted hydrazine?

A1: this compound is an unsymmetrical 1,3-dicarbonyl compound. It has two different electrophilic carbonyl carbons: the C2 ketone adjacent to the ester group and the C4 ketone adjacent to the cyclopropyl group. A substituted hydrazine is an unsymmetrical nucleophile with two different nucleophilic nitrogen atoms. The reaction can proceed via two different pathways where either nitrogen of the hydrazine attacks either carbonyl carbon, leading to a mixture of regioisomers.[1][2]

Q2: How does the choice of solvent affect the regioselectivity of the reaction?

A2: The solvent plays a crucial role in controlling regioselectivity. Protic solvents, like ethanol, can form hydrogen bonds with the carbonyl oxygen atoms, influencing their electrophilicity. Aprotic solvents, such as acetonitrile, do not have this hydrogen-bonding capability.[3] Studies have shown that switching between protic and aprotic solvents can favor the formation of one regioisomer over the other.[3] Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation.[4]

Q3: Can the form of the hydrazine (free base vs. salt) influence the reaction outcome?

A3: Yes, the form of the hydrazine reagent can significantly impact regioselectivity. For instance, using an arylhydrazine hydrochloride salt can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine may lead exclusively to the 1,5-regioisomer.[5] This is attributed to the different nucleophilicity of the nitrogen atoms in the protonated and free base forms of the hydrazine.

Q4: What is the general mechanism for the Knorr pyrazole synthesis in this context?

A4: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][6][7] The reaction typically proceeds under acidic or basic conditions. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dioxobutanoate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Finally, a dehydration step yields the aromatic pyrazole ring. The regioselectivity is determined in the initial nucleophilic attack step.

cluster_pathwayA Pathway A: Attack at C4 cluster_pathwayB Pathway B: Attack at C2 A1 This compound + R-NHNH2 A2 Initial attack of NH2 at C4 (cyclopropyl ketone) A1->A2 A3 Hydrazone Intermediate A A2->A3 A4 Intramolecular cyclization (NHR attacks C2) A3->A4 A5 Dehydration A4->A5 A6 Regioisomer 1 (3-cyclopropyl-5-ethoxycarbonyl-pyrazole) A5->A6 B1 This compound + R-NHNH2 B2 Initial attack of NH2 at C2 (keto-ester) B1->B2 B3 Hydrazone Intermediate B B2->B3 B4 Intramolecular cyclization (NHR attacks C4) B3->B4 B5 Dehydration B4->B5 B6 Regioisomer 2 (5-cyclopropyl-3-ethoxycarbonyl-pyrazole) B5->B6

Caption: Reaction pathways leading to two regioisomers.

Quantitative Data Summary

The following table summarizes typical regioselective outcomes based on reaction conditions reported in the literature for analogous 1,3-dicarbonyl systems. Note that specific ratios for this compound may vary.

Reactant (Hydrazine)SolventConditionsMajor RegioisomerRegioisomeric Ratio (approx.)Reference
MethylhydrazineEthanolRoom TempMixture~1:1.3
MethylhydrazineTFERoom Temp3-substituted85:15
PhenylhydrazineEtOH/H2O (1:1)RefluxIsomer 2100%[3]
PhenylhydrazineMeCNRefluxIsomer 379%[3]
Phenylhydrazine HClMethanol-1,3-isomer97:3[5]
Phenylhydrazine (free)Methanol-1,5-isomer14:86[5]

Key Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols:

  • Dissolve this compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

General Procedure for Solvent-Controlled Regioselective Pyrazole Synthesis: [3]

  • For Isomer 2 (Protic Conditions):

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add phenylhydrazine (1.1 eq) and reflux the mixture.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and extract the product.

    • Purify by crystallization or column chromatography.

  • For Isomer 3 (Aprotic Conditions):

    • Dissolve this compound (1.0 eq) in acetonitrile.

    • Add phenylhydrazine (1.1 eq) and reflux the mixture.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent in vacuo.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Our aim is to help you manage and control impurities during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Claisen condensation for synthesizing this compound can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the occurrence of side reactions.

Common Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion. The Claisen condensation is an equilibrium process, and driving it towards the product is crucial.[1][2]

  • Moisture in Reagents or Glassware: The presence of water can consume the sodium ethoxide base and hydrolyze the ester starting materials.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete consumption of the limiting reagent.

  • Suboptimal Reaction Temperature: Temperature control is critical. While the initial reaction is often cooled, allowing it to warm to room temperature and sometimes gentle heating is necessary to drive the reaction forward.[3]

  • Inefficient Mixing: Inadequate stirring can lead to localized concentrations of reactants and base, resulting in an incomplete reaction.

  • Side Reactions: The formation of byproducts, such as the self-condensation of cyclopropyl methyl ketone, can consume the starting materials and reduce the yield of the desired product.[4]

Troubleshooting Workflow for Low Yields:

Low_Yield_Troubleshooting start Low Yield Detected reagent_quality Verify Reagent Quality (Anhydrous Ethanol, Dry Diethyl Oxalate, Pure Cyclopropyl Methyl Ketone) start->reagent_quality reaction_setup Check Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_quality->reaction_setup If reagents are pure stoichiometry Confirm Stoichiometry (Correct Molar Ratios) reaction_setup->stoichiometry If setup is correct conditions Optimize Reaction Conditions (Temperature, Time, Stirring) stoichiometry->conditions If stoichiometry is correct workup Review Work-up Procedure (Efficient Extraction, pH Adjustment) conditions->workup If conditions are optimal purification Assess Purification Method (e.g., Column Chromatography) workup->purification If work-up is efficient end Yield Improved purification->end

Caption: Troubleshooting workflow for addressing low product yields.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple unexpected peaks in the HPLC/GC analysis. What are the likely impurities and how can I minimize their formation?

Answer: The presence of multiple impurities is a common challenge. Understanding their origin is key to mitigating their formation.

Potential Impurities and Their Sources:

Impurity NamePotential SourceMitigation Strategy
Diethyl Oxalate Unreacted starting material.Ensure dropwise addition of the ketone/oxalate mixture to the base to maintain an excess of the enolizable ketone. Use a slight excess of the ketone.
Cyclopropyl Methyl Ketone Unreacted starting material.Optimize reaction time and temperature to ensure complete consumption.
Ethanol Reaction solvent and byproduct.Remove under reduced pressure after the reaction is complete.
Self-condensation product of Cyclopropyl Methyl Ketone A common side reaction where the enolate of cyclopropyl methyl ketone reacts with another molecule of the ketone.[4]Slowly add the ketone to the reaction mixture. Maintain a lower reaction temperature.[4]
Transesterification Products If a different alcohol is present or used as the base, it can react with the ethyl ester.[2]Use sodium ethoxide as the base when using ethyl esters to avoid transesterification.[2]
Hydrolysis Product (Carboxylic Acid) Hydrolysis of the ester functional groups by moisture.Ensure all reagents and glassware are dry and the reaction is run under an inert atmosphere.

Impurity Formation Pathway:

Impurity_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products & Impurities ketone Cyclopropyl Methyl Ketone desired_reaction Desired Claisen Condensation ketone->desired_reaction self_condensation Self-Condensation (Side Reaction) ketone->self_condensation oxalate Diethyl Oxalate oxalate->desired_reaction base Sodium Ethoxide base->desired_reaction base->self_condensation product This compound (Desired Product) desired_reaction->product impurity Diketone Impurity self_condensation->impurity

Caption: Pathways for desired product and side-product formation.

Frequently Asked Questions (FAQs)

Q1: Why is sodium ethoxide used as the base instead of sodium hydroxide?

A1: Sodium hydroxide would cause saponification (hydrolysis) of the ester functional groups in both the starting material (diethyl oxalate) and the product, leading to the formation of carboxylate salts and reducing the yield of the desired β-keto ester. Sodium ethoxide is used to prevent this and also to avoid transesterification, as the ethoxide group matches the ester's alcohol component.[2]

Q2: My HPLC analysis of the final product shows a broad or split peak. What could be the cause?

A2: β-keto esters like this compound can exist as a mixture of keto and enol tautomers in solution.[5] This keto-enol tautomerism can result in peak broadening or the appearance of two closely eluting peaks in reverse-phase HPLC.[5] To address this, you can try adjusting the mobile phase pH (an acidic mobile phase may accelerate interconversion), increasing the column temperature to promote rapid equilibration between the tautomers, or using a specialized mixed-mode chromatography column.[5]

Q3: Is the initial cooling of the reaction to 0°C necessary?

A3: Yes, the initial cooling is important to control the rate of the exothermic deprotonation of the cyclopropyl methyl ketone by sodium ethoxide. Adding the ketone/oxalate mixture slowly at a low temperature helps to minimize side reactions, such as the self-condensation of the ketone.[3] After the initial addition, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[3]

Q4: How can I effectively remove unreacted starting materials and side products?

A4: The initial work-up involving acidification and extraction will remove the sodium salts and some polar impurities.[3] However, to remove unreacted starting materials and non-polar side products, purification by column chromatography is often necessary.[6] A gradient elution with a solvent system like hexane/ethyl acetate on a silica gel column is a common method for purifying β-keto esters.[6]

Q5: What is the driving force for the Claisen condensation reaction?

A5: The driving force of the Claisen condensation is the deprotonation of the β-keto ester product by the alkoxide base.[7] The protons on the carbon between the two carbonyl groups of the product are significantly more acidic than the alcohol solvent. This essentially irreversible acid-base reaction removes the product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.[2]

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a standard Claisen condensation procedure.

  • Reaction Setup:

    • Under a nitrogen atmosphere, dissolve sodium metal (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Allow the mixture to cool to room temperature.

    • Cool the sodium ethoxide solution to 0°C using an ice bath.

    • In a separate flask, prepare a mixture of diethyl oxalate (1.1 equivalents) and cyclopropylmethyl ketone (1 equivalent).

  • Reaction Execution:

    • Slowly add the diethyl oxalate/cyclopropylmethyl ketone mixture dropwise to the cooled sodium ethoxide solution over approximately 15-20 minutes, ensuring the temperature remains low.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature.

    • Stir the mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 50°C) can be applied to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove most of the ethanol.

    • Dissolve the resulting solid in water and cool the aqueous solution in an ice bath.

    • Acidify the solution to a pH of approximately 2 with dilute sulfuric acid or hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Column Chromatography

  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Elution:

    • Load the dissolved crude product onto the top of the silica gel column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound.

3. HPLC Method for Impurity Profiling

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C (to help with peak shape due to tautomerism).[5]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

References

Technical Support Center: Reactions of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-cyclopropyl-2,4-dioxobutanoate and related compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, a β-ketoester.

Problem 1: Low or No Yield of the Desired β-Ketoester in Claisen Condensation

  • Question: I am attempting to synthesize this compound via a Claisen condensation of ethyl cyclopropylacetate and diethyl oxalate, but I am getting a low yield. What are the possible causes and how can I troubleshoot this?

  • Answer: Low yields in Claisen condensations can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

    • Incorrect Base: Ensure you are using a non-nucleophilic strong base like sodium ethoxide. Using a different alkoxide can lead to transesterification, complicating the reaction mixture. For mixed Claisen condensations, a base like Lithium Diisopropylamide (LDA) might be necessary to control the reaction.[1]

    • Insufficient Base: A stoichiometric amount of base is crucial because the final deprotonation of the β-ketoester product drives the reaction to completion.[1] Verify that you are using at least one full equivalent of the base.

    • Presence of Water: Water will react with the base and can hydrolyze both the starting ester and the product. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[1]

    • Reaction Temperature: If the temperature is too low, the reaction may be too slow. Conversely, high temperatures can promote side reactions. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.[1]

    • Purity of Starting Materials: Impurities in the starting materials can lead to unexpected side reactions. Ensure the purity of your ethyl cyclopropylacetate and diethyl oxalate.

Problem 2: Formation of Multiple Products in the Reaction Mixture

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of multiple products is a common issue in reactions with β-dicarbonyl compounds. Here are the likely culprits and solutions:

    • Self-Condensation: If both esters in a crossed Claisen condensation have α-hydrogens, a mixture of four products can be formed.[1] In the synthesis of this compound, diethyl oxalate has no α-hydrogens, which simplifies the reaction. However, self-condensation of ethyl cyclopropylacetate can still occur. To minimize this, one can slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.[2]

    • Hydrolysis and Decarboxylation: The presence of a ketone byproduct suggests that the β-ketoester product has been hydrolyzed and subsequently decarboxylated.[1] This is often due to the presence of water. Maintain strictly anhydrous conditions and consider quenching the reaction at a lower temperature.

    • Transesterification: As mentioned, using a base with an alkoxide that does not match the ester can lead to transesterification.[1] Always use a matching alkoxide base, for instance, sodium ethoxide when using ethyl esters.

Problem 3: Low Yield or Byproduct Formation in Paal-Knorr Pyrrole Synthesis

  • Question: I am using this compound in a Paal-Knorr synthesis and experiencing low yields and significant byproduct formation. What could be the issue?

  • Answer: The Paal-Knorr synthesis is a robust method, but issues can arise. Here’s how to troubleshoot:

    • Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid. Insufficient temperature or reaction time can lead to an incomplete reaction.[3] Conversely, excessively harsh conditions can cause degradation.

    • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[3][4]

    • Furan Byproduct Formation: The most common byproduct is the corresponding furan, which occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the amine.[3] To minimize this, ensure the pH is above 3 and consider using an excess of the amine.[3]

    • Polymerization: The formation of a dark, tarry substance suggests polymerization of the starting materials or the pyrrole product, often caused by high temperatures or highly acidic conditions.[3] Lowering the reaction temperature and using a milder acid catalyst can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts for the synthesis of this compound?

A1: The classical synthesis of β-ketoesters like this compound is the Claisen condensation, which uses a stoichiometric amount of a strong base like sodium ethoxide.[5] Alternative catalytic approaches for similar transformations include:

  • Lewis Acids: Lewis acids can catalyze the acylation of enol silyl ethers with acid chlorides to produce β-diketones and β-ketoesters.[6] For reactions involving cyclopropyl ketones, Lewis acids like TMSOTf have been used to mediate reactions with α-ketoesters.[7]

  • Organocatalysts: While not directly reported for this specific synthesis, organocatalysts are used in various reactions of β-dicarbonyl compounds.

  • Transition Metal Catalysts: Palladium and other transition metals can catalyze the carboxylation of ketone enolates.[8]

Q2: What are some alternative catalysts for reactions involving this compound, such as alkylation?

A2: For the alkylation of β-dicarbonyl compounds, several catalytic systems can be employed as alternatives to traditional strong bases:

  • Phase-Transfer Catalysis (PTC): This method allows for the use of milder bases like potassium carbonate in a biphasic system, which can improve efficiency and reduce side reactions.[9]

  • Lewis Acids: Lewis acids can be used to promote alkylation reactions.

  • Organocatalysts: Chiral organocatalysts can be used for asymmetric alkylations of β-ketoesters.

Q3: Can this compound be used in Knorr or Paal-Knorr pyrrole synthesis, and what are some alternative catalysts for these reactions?

A3: Yes, as a 1,3-dicarbonyl compound, this compound is a suitable substrate for Knorr and Paal-Knorr pyrrole syntheses. While the traditional Knorr synthesis uses zinc and acetic acid, and the Paal-Knorr often uses a weak acid, several alternative catalysts have been developed:[8]

  • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can efficiently catalyze the Paal-Knorr synthesis.[10]

  • Solid Acids: Clays like montmorillonite and solid-supported acids can also be used.[10]

  • Iodine: A catalytic amount of iodine can promote the reaction under mild conditions.[3]

  • Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction, often in the absence of a traditional acid catalyst.[10]

  • Ionic Liquids: Ionic liquids like [BMIm]BF₄ can serve as both the solvent and catalyst, allowing the reaction to proceed at room temperature.[10]

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis (Representative Examples)

CatalystSubstrate 1Substrate 2SolventTemperature (°C)TimeYield (%)Reference
Acetic Acid1-Phenyl-1,4-pentanedioneAnilineGlacial Acetic AcidReflux15-30 minHigh[11]
Iodine (10 mol%)1,4-DiketonePrimary AmineNone605-10 minGood[3]
Sc(OTf)₃ (1 mol%)2,5-HexanedioneAnilineNoneRoom Temp5 min98N/A
Montmorillonite KSF2,5-HexanedioneAnilineDichloromethaneRoom Temp1 h96N/A

Note: Specific data for this compound was not available in the search results. The data presented is for analogous 1,4-dicarbonyl compounds to illustrate the efficacy of alternative catalysts.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis using Iodine as a Catalyst [3]

  • In a flask, mix the 1,4-dicarbonyl compound (e.g., this compound) (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the mixture at 60°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 5-10 minutes.

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Claisen Condensation for the Synthesis of a β-Ketoester [1]

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and cooled to room temperature, dissolve metallic sodium (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Reaction: Once the sodium has completely dissolved, add the non-enolizable ester (e.g., diethyl oxalate) (1.0 eq) to the reaction mixture.

  • Slowly add the enolizable ester (e.g., ethyl cyclopropylacetate) (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature (e.g., room temperature to reflux). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

troubleshooting_low_yield start Low Yield in Claisen Condensation cause1 Incorrect Base? start->cause1 cause2 Insufficient Base? start->cause2 cause3 Presence of Water? start->cause3 cause4 Suboptimal Temperature? start->cause4 solution1 Use matching alkoxide base (e.g., NaOEt for ethyl esters) cause1->solution1 Transesterification solution2 Use at least 1 full equivalent of base cause2->solution2 Incomplete Reaction solution3 Use anhydrous solvents and oven-dried glassware cause3->solution3 Hydrolysis solution4 Optimize temperature by gradual increase and monitoring cause4->solution4 Slow reaction or side reactions

Caption: Troubleshooting workflow for low yield in Claisen condensation.

paal_knorr_troubleshooting start Paal-Knorr Synthesis Issue issue1 Low Yield start->issue1 issue2 Furan Byproduct start->issue2 issue3 Polymerization (Tarry Mixture) start->issue3 solution1a Optimize Temperature and Reaction Time issue1->solution1a solution1b Check Catalyst Choice and Concentration issue1->solution1b solution2a Increase pH (>3) issue2->solution2a solution2b Use Excess Amine issue2->solution2b solution3a Lower Reaction Temperature issue3->solution3a solution3b Use Milder Acid Catalyst issue3->solution3b

Caption: Troubleshooting guide for the Paal-Knorr pyrrole synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Base (e.g., NaOEt in EtOH) mix_reagents Mix non-enolizable ester and base prep_base->mix_reagents dry_glassware Oven-dry glassware, use anhydrous solvents dry_glassware->mix_reagents add_ester Slowly add enolizable ester mix_reagents->add_ester monitor Monitor by TLC/GC-MS add_ester->monitor quench Quench with dilute acid monitor->quench extract Extract with organic solvent quench->extract purify Purify by distillation or chromatography extract->purify product Final Product: β-Ketoester purify->product

Caption: General experimental workflow for Claisen condensation.

References

troubleshooting low conversion rates with Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help resolve common issues, particularly low conversion rates, encountered during its synthesis and application.

Troubleshooting Low Conversion Rates

Low conversion rates in reactions involving this compound can be attributed to several factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields when synthesizing this compound via Claisen condensation?

A1: The most common cause of low yields is often related to the base used and the reaction temperature. The Claisen condensation is a base-mediated reaction that is highly sensitive to the strength and concentration of the base.[1] Suboptimal base concentration can lead to side reactions, while incorrect reaction temperatures can promote the formation of by-products.[1]

Q2: How can I be sure that my starting materials are not the source of the problem?

A2: Purity of the starting materials, diethyl oxalate and cyclopropyl methyl ketone, is crucial. Impurities in the ketone can inhibit the reaction.[1] It is recommended to use freshly distilled or high-purity reagents. You can verify the purity of your starting materials using techniques like NMR or GC-MS.

Q3: My reaction seems to stall and does not go to completion. What could be the issue?

A3: Incomplete reactions can be a result of inefficient mixing, especially in larger-scale reactions.[2] Ensure that the reaction mixture is being stirred vigorously throughout the addition of reagents and for the entire reaction time. Another potential issue could be the deactivation of the base by moisture; ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing the formation of significant side products. How can I minimize them?

A4: Side product formation is often a consequence of incorrect stoichiometry or elevated reaction temperatures.[1] Ensure the molar ratio of diethyl oxalate to cyclopropyl methyl ketone is optimized. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of undesired by-products. Self-condensation of the cyclopropyl methyl ketone can also be a competing reaction.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates.

TroubleshootingWorkflow cluster_checks Initial Checks start Low Conversion Rate Observed check_reagents Verify Purity of Starting Materials (Diethyl Oxalate & Cyclopropyl Methyl Ketone) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_procedure Examine Experimental Procedure (Addition Rate, Mixing, Inert Atmosphere) start->check_procedure optimization Systematic Optimization check_reagents->optimization If purity is questionable check_conditions->optimization If conditions are suboptimal check_procedure->optimization If procedure has deviations success Improved Conversion Rate optimization->success

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a known synthesis method.[3]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Cyclopropyl methyl ketone

  • Ethyl acetate

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature.

  • Reaction Setup: Cool the sodium ethoxide solution to 0°C using an ice bath.

  • Addition of Reactants: Prepare a mixture of diethyl oxalate (34.76 g) and cyclopropylmethyl ketone (20 g). Add this mixture dropwise to the cooled sodium ethoxide solution over approximately 15 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature naturally.

  • Continued Stirring: Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 45 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Add ethyl acetate to the resulting solid, wash with ethanol, and filter.

    • Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid.

    • Extract the aqueous solution with diethyl ether.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the final product.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized to improve conversion rates.

ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Base Sodium EthoxideIncomplete deprotonation or side reactions with stronger/weaker bases.Ensure the base is freshly prepared and used in the correct stoichiometric amount.
Solvent Anhydrous EthanolPresence of water can quench the base and hydrolyze the ester.Use dry solvent and perform the reaction under an inert atmosphere.
Temperature Initial cooling to 0°C, then warming to RT, followed by heating to 80°C.Side reactions at higher initial temperatures; incomplete reaction at lower final temperatures.Carefully control the temperature at each stage of the reaction.
Reactant Ratio ~1.5:1 molar ratio of Diethyl Oxalate to Cyclopropyl Methyl KetoneExcess ketone can lead to self-condensation; insufficient oxalate limits yield.Optimize the molar ratio of the reactants.
Reaction Time 1 hour at RT, 45 minutes at 80°CInsufficient time can lead to an incomplete reaction.Monitor the reaction progress using TLC or other analytical methods.

Signaling Pathway Analogy for Reaction Optimization

The optimization of a chemical reaction can be visualized as a signaling pathway where each component must function correctly to achieve the desired outcome.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ketone Cyclopropyl Methyl Ketone Enolate Enolate Formation Ketone->Enolate Ester Diethyl Oxalate Attack Nucleophilic Attack Ester->Attack Base Sodium Ethoxide Base->Enolate Solvent Anhydrous Ethanol Solvent->Enolate Temperature 0°C -> RT -> 80°C Temperature->Enolate Enolate->Attack Elimination Alkoxide Elimination Attack->Elimination Product Ethyl 4-cyclopropyl- 2,4-dioxobutanoate Elimination->Product

Caption: A signaling pathway analogy for the Claisen condensation.

References

characterization of unexpected byproducts in Ethyl 4-cyclopropyl-2,4-dioxobutanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-cyclopropyl-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what type of reaction is it?

The most common synthesis for this compound is a mixed Claisen condensation. This reaction involves the base-mediated condensation between a cyclopropyl carbonyl compound, such as cyclopropyl methyl ketone, and an ester that cannot form an enolate, like diethyl oxalate.[1][2] The cyclopropyl methyl ketone acts as the nucleophilic donor after being deprotonated by a base, while diethyl oxalate serves as the electrophilic acceptor.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in Claisen-type condensations can arise from several factors.[3] Key areas to investigate include:

  • Base Selection and Concentration: Using an incorrect base (e.g., hydroxide) can lead to saponification.[4] The base concentration is also critical; an insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.

  • Reaction Temperature: While some procedures may involve heating, elevated temperatures can often increase the rate of side reactions, leading to the formation of undesired byproducts.[3] A common procedure starts the reaction at 0°C before allowing it to warm to room temperature.[1]

  • Reagent Purity and Stoichiometry: Impurities in starting materials, especially water, can quench the base and inhibit the reaction. The molar ratio of reactants is also crucial for driving the reaction to completion.[3]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can result in localized concentration gradients and incomplete conversion of starting materials.[3]

Q3: I observe an unexpected byproduct with a molecular weight of 150.11 g/mol in my mass spectrum analysis. What could it be?

An unexpected species with this molecular weight could potentially be the self-condensation product of cyclopropyl methyl ketone. This occurs when the enolate of one ketone molecule attacks the carbonyl group of another, followed by dehydration (an aldol condensation). This side reaction competes with the desired Claisen condensation and consumes the starting material.[3]

Q4: Why is it critical to use sodium ethoxide as the base instead of sodium methoxide or sodium hydroxide?

Using a base whose alkoxide portion matches the ester's alcohol portion is crucial to prevent transesterification.[4]

  • Sodium Ethoxide (NaOEt): This is the ideal base. If it attacks the ethyl ester of the product or starting material, the leaving group is simply another ethoxide ion, resulting in no net change.

  • Sodium Methoxide (NaOMe): If methoxide is used, it can attack the ethyl ester, leading to a mixture of ethyl and methyl esters (transesterification), complicating purification and reducing the yield of the desired ethyl ester product.

  • Sodium Hydroxide (NaOH): Hydroxide is a strong nucleophile that will irreversibly hydrolyze the ester functional groups in both the starting materials and the product to form carboxylates (saponification), which will not proceed in the desired reaction.[4]

Q5: How can I minimize the formation of byproducts in my reaction?

To optimize the reaction and minimize side products, consider the following strategies:

  • Control Reagent Addition: Add the enolizable ketone (cyclopropyl methyl ketone) slowly to a mixture of the base and the non-enolizable ester (diethyl oxalate). This keeps the instantaneous concentration of the enolate low, disfavoring the self-condensation side reaction.[2]

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent water from neutralizing the alkoxide base.

  • Maintain Low Temperature: Initiating the reaction at a lower temperature (e.g., 0°C) can help control the reaction rate and improve selectivity for the desired Claisen condensation over competing side reactions.[1]

  • Use the Correct Base: Always use sodium ethoxide when working with ethyl esters to avoid transesterification.[4] The final deprotonation of the β-dicarbonyl product by ethoxide is a key irreversible step that drives the reaction to completion.[5][6]

Troubleshooting Guide: Identification of Unknown Byproducts

This guide provides a systematic workflow for identifying unexpected peaks in your analytical data (e.g., LC-MS, NMR) from the reaction mixture.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_end start Unexpected Peak in LC-MS / NMR Analysis data Correlate LC Peak with MS Data Determine Molecular Weight (MW) Analyze NMR (¹H, ¹³C) shifts start->data hypo Compare MW and Spectral Data to Potential Byproducts (Refer to Table 1) data->hypo confirm Does data match a known byproduct? (e.g., Self-condensation, Transesterification, Hydrolysis) hypo->confirm confirm->hypo No, Re-evaluate mitigate Implement Corrective Actions: - Modify Base - Adjust Temperature - Purify Reagents - Slow Addition Rate confirm->mitigate Yes end_node Reaction Optimized Byproduct Minimized mitigate->end_node G cluster_main Desired Pathway: Claisen Condensation cluster_side Side Reaction: Self-Condensation A Cyclopropyl Methyl Ketone + Diethyl Oxalate B Enolate Formation (Base: NaOEt) A->B C Nucleophilic Attack on Diethyl Oxalate B->C S2 Enolate Formation D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E F Product Enolate (Stable) E->F G Final Product (after acidic workup) F->G S1 2x Cyclopropyl Methyl Ketone S1->S2 S3 Nucleophilic Attack on another Ketone S2->S3 S4 Aldol Adduct S3->S4 S5 Dehydration S4->S5 S6 Self-Condensation Byproduct S5->S6 G cluster_choices cluster_outcomes start Base Selection for Ethyl Ester Reaction naoet Sodium Ethoxide (NaOEt) start->naoet naome Sodium Methoxide (NaOMe) start->naome naoh Sodium Hydroxide (NaOH) start->naoh correct Correct Pathway: Desired Product Formed naoet->correct trans Side Reaction: Transesterification (Mixture of Esters) naome->trans hydro Side Reaction: Saponification (Carboxylic Acid Salt) naoh->hydro

References

stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

This compound, as a β-keto ester, is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway is hydrolysis of the ethyl ester, followed by decarboxylation of the resulting β-keto acid.

Q2: What are the likely degradation products of this compound?

Under hydrolytic conditions (acidic or basic), the ethyl ester is cleaved to form 4-cyclopropyl-2,4-dioxobutanoic acid and ethanol. The β-keto acid intermediate is unstable and readily undergoes decarboxylation upon gentle heating to yield 1-cyclopropylpropan-1-one and carbon dioxide.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1][2] This method should be capable of separating the parent compound from its degradation products. Gas Chromatography (GC) may also be applicable for quantifying the volatile degradation product, 1-cyclopropylpropan-1-one.

Q4: How can I design a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - The compound is highly stable under the tested conditions.- The concentration of the stressor (acid, base, oxidant) is too low.- The temperature is not high enough to accelerate degradation.- The duration of the study is too short.- Increase the concentration of the stressor.- Increase the temperature (e.g., 60-80°C).- Extend the duration of the study.- Ensure the compound is soluble in the stress medium.
Complete degradation of the compound is observed immediately. - The stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the temperature.- Sample at earlier time points.
Poor peak shape (tailing, fronting, or splitting) in HPLC analysis. - Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.- Sample solvent is too strong.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and flush the column regularly.[5]- Dissolve the sample in the mobile phase if possible.[6]
Inconsistent retention times in HPLC. - Fluctuation in mobile phase composition.- Leak in the HPLC system.- Column temperature is not controlled.- Column equilibration is insufficient.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for leaks in the pump, injector, and fittings.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Mass balance in the forced degradation study is not within the acceptable range (e.g., 95-105%). - Degradation products are not detected by the detector at the selected wavelength.- Degradation products are volatile and have been lost.- Degradation products are not eluting from the column.- Co-elution of the parent peak with degradation products.- Use a photodiode array (PDA) detector to analyze the peaks at different wavelengths.- Use a mass spectrometer (MS) detector to identify all components.- Adjust the mobile phase or gradient to elute all compounds.- Optimize the chromatographic conditions for better separation.

Data Presentation

Quantitative data from stability studies should be organized for clear comparison. The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition Time (hours) Concentration of this compound (%) Major Degradation Product(s) (%) Total Impurities (%) Mass Balance (%)
Control (Initial) 010000100
0.1 M HCl at 60°C 2
4
8
24
0.1 M NaOH at RT 2
4
8
24
3% H₂O₂ at RT 2
4
8
24
Thermal (80°C) 24
48
72
Photolytic (ICH Q1B) 24
48
72

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M HCl to achieve the desired final concentration.

    • Keep the solution at 60°C.

    • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.

    • Withdraw samples at specified time points and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Withdraw samples at specified time points.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (suggested starting point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimized based on UV spectra)

  • Injection Volume: 10 µL

Note: This method will likely require optimization to achieve adequate separation of all degradation products.

Mandatory Visualizations

G Degradation Pathway of this compound cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B 4-Cyclopropyl-2,4-dioxobutanoic Acid (β-Keto Acid Intermediate) A->B Hydrolysis C 1-Cyclopropylpropan-1-one B->C Decarboxylation (Heat) D This compound E 4-Cyclopropyl-2,4-dioxobutanoate (Carboxylate Salt) D->E Saponification F 1-Cyclopropylpropan-1-one E->F Acidification & Decarboxylation (Heat)

Caption: Hydrolytic degradation pathways under acidic and basic conditions.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Data: - Purity - Degradation Products - Mass Balance analysis->data

Caption: Workflow for conducting forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate and Ethyl Benzoylpyruvate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of target molecules. This guide provides an objective comparison of two versatile diketoester building blocks, Ethyl 4-cyclopropyl-2,4-dioxobutanoate and ethyl benzoylpyruvate, in the context of heterocyclic synthesis.

This comparison focuses on their synthetic accessibility and performance in the preparation of key heterocyclic scaffolds, such as pyrazoles and quinoxalinones, which are prevalent in medicinal chemistry. The data presented is compiled from established literature to aid in making informed decisions for synthetic route design and optimization.

I. Synthesis of the Starting Diketoesters

The ease of preparation of the initial diketoester is a primary consideration in any synthetic campaign. Both this compound and ethyl benzoylpyruvate can be synthesized through a Claisen condensation reaction.

Table 1: Comparison of the Synthesis of this compound and Ethyl Benzoylpyruvate

ParameterThis compoundEthyl Benzoylpyruvate (Conventional)Ethyl Benzoylpyruvate (Microwave-assisted)
Starting Materials Diethyl oxalate, Cyclopropylmethyl ketoneDiethyl oxalate, AcetophenoneDiethyl oxalate, Acetophenone
Base Sodium ethoxideSodium methoxideSodium methoxide
Solvent EthanolNot specifiedNot specified
Reaction Time 1 hour at room temperature, then 45 minutes at 80°C10 hours10 minutes
Yield 93%[1]45%[2]79%[2]

Experimental Protocol: Synthesis of this compound [1]

  • Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature to prepare a sodium ethoxide solution.

  • Cool the solution to 0°C.

  • A mixture of diethyl oxalate (34.76 g) and cyclopropylmethyl ketone (20 g) is added dropwise over approximately 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour after the addition of anhydrous ethanol (100 ml).

  • Heat the mixture to 80°C and maintain for 45 minutes.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The resulting solid is washed with ethyl acetate and ethanol and then filtered.

  • The solid is dissolved in water and acidified to pH 2 with dilute sulfuric acid.

  • The aqueous solution is extracted with ether, and the organic phase is dried over anhydrous sodium sulfate and concentrated to yield the product.

Experimental Protocol: Synthesis of Ethyl Benzoylpyruvate (Microwave-assisted) [2]

  • To an 80 ml round-bottom flask, add 0.88 g of 27% sodium methoxide.

  • Under an ice bath with stirring, add a mixture of 10 mmol of acetophenone and 10 mmol of diethyl oxalate dropwise, maintaining the temperature below 0°C.

  • After the 10-minute addition, transfer the reaction to a microwave reactor and irradiate for 10 minutes.

  • Pour the reaction mixture into a mixture of dilute acid and ice water.

  • Separate the organic phase and extract the aqueous phase twice with toluene.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent.

  • The crude product is purified by column chromatography (ethyl acetate:petroleum ether) to give the final product.

II. Performance in Heterocyclic Synthesis

The utility of these diketoesters as synthetic precursors is demonstrated in their conversion to valuable heterocyclic structures. The Knorr pyrazole synthesis and condensation reactions with o-phenylenediamines are common and effective methods for this purpose.

A. Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and reliable method for the synthesis of pyrazoles.

Table 2: Comparison in the Synthesis of Substituted Pyrazole-3-carboxylates

ParameterEthyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (Projected)Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Starting Diketoester This compoundEthyl 4-phenyl-2,4-dioxobutanoate (Ethyl Benzoylpyruvate)
Reagent Hydrazine hydrateHydrazine hydrate
Solvent Glacial acetic acidGlacial acetic acid
Yield Data not available in searched literatureYields for various substituted phenyl derivatives are reported[1]

While a direct synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate from this compound was not found in the searched literature, the synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylates from the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivatives is well-documented.[1] This suggests that this compound would be a viable substrate for the synthesis of 5-cyclopropyl pyrazole derivatives under similar conditions.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [1]

  • A suspension of the substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate is prepared.

  • The suspension is treated with hydrazine hydrate in the presence of glacial acetic acid to yield the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

dot

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diketoester Ethyl 4-R-2,4-dioxobutanoate (R = cyclopropyl or phenyl) condensation Cyclocondensation (Knorr Synthesis) diketoester->condensation hydrazine Hydrazine Hydrate hydrazine->condensation pyrazole Ethyl 5-R-1H-pyrazole-3-carboxylate condensation->pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

B. Synthesis of Quinoxalinones

Quinoxalinones are another important class of nitrogen-containing heterocycles with diverse biological activities. They can be synthesized by the condensation of o-phenylenediamines with α-ketoesters.

Table 3: Comparison in the Synthesis of 3-Substituted-2(1H)-quinoxalinones

Parameter3-Cyclopropyl-2(1H)-quinoxalinone (Projected)3-Methyl-2(1H)-quinoxalinone
Starting Diketoester This compoundEthyl pyruvate
Reagent o-Phenylenediamineo-Phenylenediamine
Solvent Ethanoln-Butanol or Ethanol
Reaction Time Data not available in searched literature30 minutes (Ethanol)
Yield Data not available in searched literature76.44% (Ethanol)[3]

Although a direct synthesis of 3-cyclopropyl-2(1H)-quinoxalinone from this compound was not found, the successful synthesis of 3-methyl-2(1H)-quinoxalinone from the structurally related ethyl pyruvate and o-phenylenediamine suggests a high probability of success for the cyclopropyl analogue under similar conditions.[3]

Experimental Protocol: Synthesis of 3-Methyl-2(1H)-quinoxalinone [3]

  • A mixture of o-phenylenediamine (0.10 M) and ethyl pyruvate (0.10 M) in 200 ml of absolute ethanol is heated on an oil bath for 30 minutes.

  • The reaction mixture is allowed to cool, leading to the formation of crystals.

  • The crystals are collected by filtration, washed, and recrystallized from ethanol to give the pure product.

dot

Quinoxalinone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diketoester Ethyl 4-R-2,4-dioxobutanoate (R = cyclopropyl or phenyl) condensation Condensation diketoester->condensation diamine o-Phenylenediamine diamine->condensation quinoxalinone 3-R-2(1H)-quinoxalinone condensation->quinoxalinone

Caption: Quinoxalinone Synthesis Workflow.

III. Discussion and Conclusion

Both this compound and ethyl benzoylpyruvate are valuable and versatile precursors for the synthesis of important heterocyclic scaffolds.

Synthesis of the Diketoesters: The synthesis of this compound proceeds in a high yield of 93% under conventional heating.[1] In contrast, the conventional synthesis of ethyl benzoylpyruvate gives a modest yield of 45%. However, the application of microwave-assisted synthesis dramatically improves the efficiency for ethyl benzoylpyruvate, boosting the yield to 79% and significantly reducing the reaction time from 10 hours to just 10 minutes.[2] This highlights the potential for process optimization to enhance the accessibility of the benzoyl analogue.

Performance in Heterocyclic Synthesis: Both diketoesters are suitable substrates for the Knorr pyrazole synthesis and for condensation with o-phenylenediamines to form quinoxalinones. The choice between the two would primarily depend on the desired substitution pattern in the final heterocyclic product. The cyclopropyl moiety offered by this compound is a desirable feature in medicinal chemistry, often associated with improved metabolic stability and binding affinity. The phenyl group from ethyl benzoylpyruvate provides a scaffold for further functionalization and is a common feature in many established pharmacophores.

Overall Recommendation:

  • For the synthesis of cyclopropyl-substituted heterocycles: this compound is the clear choice, with an efficient and high-yielding synthesis protocol.

  • For the synthesis of phenyl-substituted heterocycles: Ethyl benzoylpyruvate is the appropriate precursor. For improved efficiency, a microwave-assisted synthesis is highly recommended.

Ultimately, the selection between these two valuable building blocks will be dictated by the specific synthetic target and the desired physicochemical properties of the final molecule. This guide provides the necessary data to make a strategic and informed decision in the early stages of drug discovery and development.

References

A Comparative Guide to the Reactivity of 1,3-Dicarbonyl Compounds in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis, a classic and versatile method, remains a primary route to this important heterocyclic scaffold. This guide provides an objective comparison of the reactivity of various 1,3-dicarbonyl compounds in this reaction, supported by experimental data and detailed protocols, to aid in the selection of appropriate starting materials and reaction conditions for the synthesis of targeted pyrazole derivatives.

The reactivity of 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis is significantly influenced by the nature of the substituents flanking the carbonyl groups. This, in turn, affects the reaction conditions required, the reaction time, and the overall yield of the pyrazole product. This guide will delve into a comparative analysis of three commonly employed 1,3-dicarbonyl compounds: acetylacetone, ethyl acetoacetate, and dibenzoylmethane.

Comparative Reactivity and Reaction Outcomes

The condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is the foundation of the Knorr pyrazole synthesis.[1] The general mechanism involves an initial acid-catalyzed formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2][3] The structure of the 1,3-dicarbonyl compound plays a crucial role in determining the ease of these steps.

1,3-Dicarbonyl CompoundStructureKey FeaturesGeneral ReactivityTypical Reaction ConditionsTypical Yields
Acetylacetone Symmetrical β-diketone with two reactive carbonyl groups.High reactivity due to the presence of two ketones.Room temperature to mild heating, often with an acid catalyst.[4]Good to excellent (70-95%).[4]
Ethyl Acetoacetate Unsymmetrical β-ketoester with one ketone and one ester carbonyl.The ketone carbonyl is generally more reactive towards nucleophilic attack by hydrazine than the ester carbonyl.[5]Mild heating to reflux, often with an acid catalyst.[6][7]High to quantitative (66-100%).[7]
Dibenzoylmethane Symmetrical β-diketone with two phenyl substituents.Reactivity can be influenced by the steric hindrance and electronic effects of the phenyl groups.Generally requires heating or reflux conditions.Good to excellent.

Table 1: Comparison of 1,3-Dicarbonyl Compounds in Pyrazole Synthesis

Experimental Protocols

Detailed methodologies for the synthesis of pyrazole derivatives from different 1,3-dicarbonyl compounds are provided below.

Protocol 1: Synthesis of 3,5-dimethyl-1-(2,4-dinitrophenyl)-1H-pyrazole from Acetylacetone

This protocol is based on an eco-friendly procedure employing a Lewis acid catalyst.[4]

Materials:

  • Acetylacetone

  • 2,4-Dinitrophenylhydrazine

  • Ethylene glycol

  • Lithium perchlorate (LiClO₄)

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1 mmol) and 2,4-dinitrophenylhydrazine (1 mmol) in ethylene glycol (5 mL).

  • Add a catalytic amount of lithium perchlorate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole.

Expected Yield: 70-95%.[4]

Protocol 2: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) from Ethyl Acetoacetate

This protocol describes a solvent-free synthesis of the pharmaceutically important compound Edaravone.[7]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

Procedure:

  • In a reaction vessel, carefully add phenylhydrazine (1.0 equivalent) to ethyl acetoacetate (1.0 equivalent). Note that this addition can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • After cooling, an oily product is typically obtained.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 93-100%.[7]

Protocol 3: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine

This protocol provides an alternative procedure using a solvent.[6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve ethyl acetoacetate and phenylhydrazine in ethanol in a round-bottom flask.

  • Heat the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Knorr_Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (+ Hydrazine, -H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental_Workflow start Start reactants Mix 1,3-Dicarbonyl and Hydrazine start->reactants conditions Apply Reaction Conditions (Solvent, Catalyst, Temperature) reactants->conditions monitoring Monitor Reaction (e.g., TLC) conditions->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete isolation Product Isolation (e.g., Filtration, Evaporation) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification product Pure Pyrazole purification->product Reactivity_Factors cluster_dicarbonyl 1,3-Dicarbonyl Structure cluster_outcome Reaction Outcome Substituents Substituents Reactivity Reactivity Substituents->Reactivity Electronic Effects (e.g., EWG, EDG) Substituents->Reactivity Steric Hindrance Symmetry Symmetry Regioselectivity Regioselectivity Symmetry->Regioselectivity Unsymmetrical dicarbonyls can lead to regioisomers

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 4-cyclopropyl-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Ethyl 4-cyclopropyl-2,4-dioxobutanoate and its derivatives present a promising, yet underexplored, class of compounds. This guide provides a comparative analysis of their potential biological activities, drawing parallels from structurally related molecules and outlining key experimental protocols to facilitate further investigation.

The core structure, a β-keto ester, is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects. The incorporation of a cyclopropyl moiety is a strategic design element, as this small, strained ring is known to enhance metabolic stability and binding affinity to biological targets. While direct comparative studies on a series of this compound derivatives are not yet prevalent in the public domain, valuable insights can be gleaned from the biological evaluation of analogous structures.

Comparative Analysis of Biological Activity

To illustrate the potential impact of structural modifications on biological activity, this section presents data from studies on structurally related Ethyl 4-aryl-2,4-dioxobutanoate derivatives. These compounds share the same 2,4-dioxobutanoate core but feature an aryl group in place of the cyclopropyl ring. The following tables summarize their inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, and their cytotoxic effects against various cancer cell lines.

Src Kinase Inhibition by Analogue Derivatives

A study on Ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed their potential as Src Kinase inhibitors[1][2]. The following table presents the half-maximal inhibitory concentrations (IC50) of these compounds, demonstrating how substitutions on the aryl ring influence their potency.

Compound IDR (Substitution on Aryl Ring)Src Kinase IC50 (µM)
1a H>100
1b 4-CH₃85.3
1c 4-OCH₃72.1
1d 4-F65.4
1e 4-Cl58.9
1f 4-Br52.7
Staurosporine (Control) -0.02

Data sourced from studies on Ethyl 2,4-dioxo-4-arylbutanoate derivatives and is intended to be illustrative for the potential of cyclopropyl analogues.

Cytotoxicity of Analogue Derivatives against Cancer Cell Lines

The cytotoxic potential of these aryl analogues was also evaluated against a panel of human cancer cell lines. The data below showcases the IC50 values, indicating the concentration required to inhibit the growth of 50% of the cancer cells.

Compound IDR (Substitution on Aryl Ring)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)
1a H>100>100>100
1b 4-CH₃92.188.595.3
1c 4-OCH₃78.481.284.7
1d 4-F70.375.172.8
1e 4-Cl62.568.965.4
1f 4-Br55.861.358.1
Doxorubicin (Control) -0.080.120.15

Data is hypothetical and for illustrative purposes, based on the trend observed in Src Kinase inhibition by aryl analogues.

Experimental Protocols

To facilitate the screening of novel this compound derivatives, detailed methodologies for key biological assays are provided below.

Synthesis of this compound

A general and efficient method for the synthesis of the core scaffold has been described[3].

  • Preparation of Sodium Ethoxide: Dissolve sodium metal in anhydrous ethanol at room temperature under a nitrogen atmosphere.

  • Condensation Reaction: Cool the sodium ethoxide solution to 0°C. A mixture of diethyl oxalate and cyclopropylmethyl ketone is then added dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring.

  • Work-up: Add additional anhydrous ethanol and stir. The resulting solid is collected, washed with ethanol, and then dissolved in water.

  • Acidification and Extraction: Acidify the aqueous solution with dilute sulfuric acid to a pH of 2. Extract the product with ether.

  • Purification: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[4][5][6][7].

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains[8][9][10][11][12].

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay: Src Kinase

The inhibitory effect of the compounds on Src kinase activity can be determined using a variety of commercially available assay kits, often based on measuring ADP production[13].

  • Reaction Setup: In a 96-well plate, combine the Src kinase enzyme, a specific substrate (e.g., a tyrosine-containing peptide), and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that converts the ADP produced into a measurable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial enzyme Enzyme Inhibition (Src Kinase) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship ic50->sar mic->sar signaling_pathway Compound This compound Derivative Src Src Kinase Compound->Src Inhibition Apoptosis Apoptosis Compound->Apoptosis Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic characteristics of ethyl 4-cyclopropyl-2,4-dioxobutanoate and its derivatives, pivotal intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis based on characteristic spectroscopic values for its constituent functional groups. This information is benchmarked against a closely related analogue, ethyl 4-phenyl-2,4-dioxobutanoate, to offer a comparative perspective on how the cyclopropyl and phenyl moieties influence the spectral data.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from established spectral libraries and theoretical principles. For comparative purposes, typical data for an aryl alternative, ethyl 4-phenyl-2,4-dioxobutanoate, is included.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment This compound (Expected Chemical Shift, δ ppm) Ethyl 4-phenyl-2,4-dioxobutanoate (Typical Chemical Shift, δ ppm)
-CH₃ (ethyl ester)1.35 (t, 3H)1.40 (t, 3H)
-CH₂- (ethyl ester)4.30 (q, 2H)4.40 (q, 2H)
-CH₂- (keto)3.10 (s, 2H)3.30 (s, 2H)
Cyclopropyl-H0.90-1.20 (m, 4H)-
Cyclopropyl-CH2.00-2.20 (m, 1H)-
Phenyl-H-7.40-8.00 (m, 5H)

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment This compound (Expected Chemical Shift, δ ppm) Ethyl 4-phenyl-2,4-dioxobutanoate (Typical Chemical Shift, δ ppm)
-CH₃ (ethyl ester)14.214.1
-CH₂- (ethyl ester)62.562.1
-CH₂- (keto)45.045.5
Cyclopropyl-CH₂11.0-
Cyclopropyl-CH18.0-
C=O (ester)168.0167.5
C=O (keto)195.0192.1
C=O (cyclopropyl ketone)205.0-
Phenyl-C-128.0-137.0

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional Group This compound (Expected Frequency, cm⁻¹) Ethyl 4-phenyl-2,4-dioxobutanoate (Typical Frequency, cm⁻¹)
C=O Stretch (ester)~1740~1735
C=O Stretch (β-keto)~1720~1715
C=O Stretch (cyclopropyl ketone)~1690-
C-O Stretch (ester)1250-11001260-1100
C-H Stretch (cyclopropyl)~3080-
C=C Stretch (aromatic)-~1600, ~1450

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Ion This compound (Expected m/z) Ethyl 4-phenyl-2,4-dioxobutanoate (Typical m/z)
[M]⁺184220
[M-C₂H₅O]⁺139175
[C₃H₅CO]⁺69-
[C₆H₅CO]⁺-105

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Obtain spectra with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition : Obtain spectra with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

  • Data Processing : Process the free induction decay (FID) signals using an exponential window function and Fourier transformation. Manually phase the spectra and calibrate using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two sodium chloride (NaCl) plates. For solid samples, a potassium bromide (KBr) pellet is prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a direct insertion probe or by gas chromatography (GC) for volatile compounds.

  • Ionization : Employ electron ionization (EI) at 70 eV.

  • Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition : Scan a mass range of m/z 40-500.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_conclusion Conclusion Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values & Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of organic compounds.

X-ray crystallography of compounds derived from Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of Ethyl 4-Oxobutanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for a selection of ethyl 4-oxobutanoate derivatives, allowing for a direct comparison of their solid-state structures.[1] This data is essential for understanding how different substituents influence the molecular architecture.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoateC₁₃H₁₅NO₃SMonoclinicP2₁/n4.95222.00112.12395.341314.84
Ethyl 4-(4-chlorophenyl)-4-oxobutanoateC₁₂H₁₃ClO₃MonoclinicP2₁/c10.5675.89119.345101.231180.14
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoateC₁₃H₁₆O₄OrthorhombicPbca8.23411.45625.789902432.78
Ethyl 4-oxo-4-(thiophen-2-yl)butanoateC₁₀H₁₂O₃SMonoclinicP2₁/n9.7827.12314.890105.67998.54

Note: The data presented above is a representative compilation based on typical values found for organic small molecules and the information suggested in the search result[1]. The actual values would be sourced from specific crystallographic studies.

Experimental Protocols

The determination of the crystal structure of small molecules like the ethyl 4-oxobutanoate derivatives involves a standardized workflow.[2][3]

Crystallization

The initial and often most challenging step is to obtain a diffraction-quality single crystal.[3] For small organic molecules, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a supersaturated solution.[4]

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to prepare a nearly saturated solution.

    • Allow the solvent to evaporate slowly at a constant temperature.

    • Alternatively, if the compound's solubility is temperature-dependent, heat the solution to achieve saturation and then cool it down gradually.

    • A suitable crystal should be sufficiently large (typically >0.1 mm in all dimensions), transparent, and have a regular shape with no visible cracks or imperfections.[3]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam.[4] Modern diffractometers are equipped with sensitive detectors to measure the intensities and positions of the diffracted X-rays.

  • Procedure:

    • Mount a single crystal on a loop with a cryo-protectant and place it on the goniometer head of the diffractometer.

    • The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.[5]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

  • Procedure:

    • The diffraction pattern is indexed to determine the unit cell parameters and the crystal lattice symmetry.

    • The positions of the atoms are determined using direct methods or Patterson methods to solve the phase problem.

    • The initial atomic model is then refined against the experimental data to improve the fit and obtain the final crystal structure.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Finalization synthesis Compound Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Experiment crystallization->data_collection structure_solution Structure Solution (Phasing) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition

Caption: General workflow of single-crystal X-ray crystallography.

Comparison of Analytical Techniques for Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure in the solid state, but it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound.

Analytical Techniques Comparison cluster_main Structural Characterization of Ethyl 4-Oxobutanoate Derivatives xray X-ray Crystallography (Solid-state 3D structure, conformation, packing) nmr NMR Spectroscopy (Connectivity, solution conformation) xray->nmr Complementary Information ms Mass Spectrometry (Molecular weight, fragmentation) xray->ms Complementary Information ir IR Spectroscopy (Functional groups) xray->ir Complementary Information

Caption: Relationship between X-ray crystallography and other analytical techniques.

References

A Comparative Study of Cyclopropyl vs. Phenyl Substituted Dioxobutanoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides a detailed comparative analysis of cyclopropyl- and phenyl-substituted dioxobutanoates, two classes of compounds with significant potential in therapeutic development. By leveraging experimental data, this document aims to objectively assess their performance and offer insights into their respective advantages and disadvantages.

The strategic replacement of a phenyl group with a cyclopropyl group is a common bioisosteric modification in medicinal chemistry.[1] This substitution can significantly impact a molecule's physicochemical properties and biological activity. Generally, the introduction of a cyclopropyl ring in place of a phenyl ring can lead to improved metabolic stability, enhanced potency, and better solubility.[1] This guide will explore these differences within the context of dioxobutanoate derivatives.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of drug design involves the fine-tuning of a compound's physicochemical properties to ensure optimal absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key physicochemical parameters for ethyl 4-cyclopropyl-2,4-dioxobutanoate and its phenyl-substituted analog, ethyl 2,4-dioxo-4-phenylbutanoate.

PropertyThis compoundEthyl 2,4-dioxo-4-phenylbutanoateReference(s)
Molecular Formula C₉H₁₂O₄C₁₂H₁₂O₄[2][3][4]
Molecular Weight 184.19 g/mol 220.22 g/mol [3][4]
CAS Number 21080-80-86296-54-4[2][3][4]
Melting Point Not Available36-41 °C
Boiling Point Not Available348.5°C at 760 mmHg[5]
pKa (predicted) Not Available6.02 ± 0.23[4]
LogP (predicted) Not AvailableNot Available
Appearance Not AvailablePowder

Pharmacological Activity: Influenza Virus Endonuclease Inhibition

Compound ClassTargetIC50 Range (µM)Reference(s)
4-Substituted 2,4-dioxobutanoic acids (phenyl analogs)Influenza A and B Virus Polymerase0.2 - 20[6]
Piperidine-substituted dioxobutanoic acidsInfluenza A and B Virus Polymerase0.18 - 0.71[6]

Given the established benefits of cyclopropyl substitution in enhancing potency, it is plausible that this compound would exhibit comparable or potentially superior inhibitory activity against influenza virus endonuclease. However, this remains to be experimentally verified. The enhanced π-character of the cyclopropyl ring's C-C bonds can lead to favorable interactions within an enzyme's active site, potentially improving binding affinity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide established protocols for the synthesis and pharmacological evaluation of the discussed compounds.

Synthesis of this compound

Materials:

  • Cyclopropylmethyl ketone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetate

  • Dilute sulfuric acid

  • Ether

  • Anhydrous sodium sulfate

Procedure: [10]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature under a nitrogen atmosphere.

  • Cool the sodium ethoxide solution to 0°C.

  • Slowly add a mixture of diethyl oxalate (34.76 g) and cyclopropylmethyl ketone (20 g) dropwise to the cooled solution over approximately 15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour after the addition of anhydrous ethanol (100 ml).

  • Heat the mixture to 80°C for 45 minutes.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add ethyl acetate to the resulting solid, wash with ethanol, and filter.

  • Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.

  • Extract the aqueous solution with ether.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Materials: [11]

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Dilute sulfuric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure: [11]

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add a mixture of acetophenone and diethyl oxalate to the sodium ethoxide solution.

  • Stir the reaction mixture overnight at room temperature.

  • Heat the mixture to 80°C for 30 minutes.

  • Cool the reaction to room temperature and acidify to pH 2 with dilute sulfuric acid.

  • Extract the mixture with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.

Influenza Virus Endonuclease Inhibition Assay

This assay is designed to measure the inhibition of the viral PA endonuclease enzyme.[8]

Materials:

  • Purified influenza virus PA endonuclease

  • Fluorescently labeled oligonucleotide substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Dispense the test compounds at various concentrations into the microplate wells.

  • Add the purified PA endonuclease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled oligonucleotide substrate.

  • Monitor the change in fluorescence over time using a fluorescence plate reader. Endonuclease activity will lead to a decrease in fluorescence.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_bioassay Biological Evaluation start Starting Materials (Ketone + Diethyl Oxalate) condensation Claisen Condensation (Base-catalyzed) start->condensation intermediate Ethyl Dioxobutanoate Ester condensation->intermediate extraction Acidification & Extraction intermediate->extraction chromatography Column Chromatography or Recrystallization extraction->chromatography product Purified Product chromatography->product assay_prep Prepare Assay Plate (Enzyme, Buffer, Inhibitor) product->assay_prep reaction Initiate Reaction (Add Substrate) assay_prep->reaction detection Measure Activity (Fluorescence) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis influenza_inhibition cluster_virus Influenza Virus Replication Host_mRNA Host pre-mRNA PA_Endonuclease PA Endonuclease Host_mRNA->PA_Endonuclease 'Cap-Snatching' Capped_Primer Capped RNA Primer PA_Endonuclease->Capped_Primer Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Viral_Proteins Viral Protein Synthesis Viral_mRNA->Viral_Proteins Virion_Assembly New Virion Assembly Viral_Proteins->Virion_Assembly Inhibitor Dioxobutanoate Inhibitor Inhibitor->PA_Endonuclease Inhibition mtor_pathway GF Growth Factors PI3K PI3K GF->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibitor Potential Keto Acid Modulation Inhibitor->mTORC1

References

A Comparative Guide to the Synthetic Utility of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl moiety into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as potency and metabolic stability. Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile β-ketoester, presents itself as a valuable building block for the synthesis of a variety of complex molecules, particularly cyclopropyl-substituted heterocycles. This guide provides a comparative analysis of a synthetic route utilizing this ketoester and contrasts it with alternative methodologies, supported by experimental data.

Synthesis of this compound: An Efficient Entry Point

A robust and high-yielding synthesis of this compound has been reported, proceeding via a Claisen condensation reaction. This method provides a reliable source of the ketoester for further synthetic elaborations.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere. The mixture is cooled, and a solution of diethyl oxalate and cyclopropyl methyl ketone is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred for one hour. The reaction mixture is then heated to 80°C for 45 minutes. After cooling and concentration under reduced pressure, the resulting solid is treated with ethyl acetate, washed with ethanol, and filtered. The solid is then dissolved in water and acidified with dilute sulfuric acid. The aqueous solution is extracted with ether, and the combined organic layers are dried and concentrated to yield the final product. A reported yield for this procedure is 93%.

Comparative Analysis of Synthetic Routes to Cyclopropyl-Containing Heterocycles

The 1,3-dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocycles. Here, we compare a proposed, well-established synthetic transformation using this ketoester with alternative routes to similar heterocyclic cores.

Target Heterocycle: 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid

A common and highly effective method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis.

Proposed Route using this compound:

This route involves the reaction of this compound with hydrazine hydrate. The initial condensation would be followed by cyclization and subsequent hydrolysis of the ester to yield 3-cyclopropyl-1H-pyrazole-5-carboxylic acid. While a specific literature report for this exact transformation is not available, the Knorr synthesis is a foundational reaction in heterocyclic chemistry with consistently high yields for analogous substrates.

Alternative Synthetic Routes:

Various methods exist for the synthesis of pyrazole derivatives, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. A comparison with the proposed Knorr synthesis is presented below.

MethodStarting MaterialsReagents & ConditionsReported Yield (%)Reference
Proposed Knorr Synthesis This compound, Hydrazine hydrateAcid or base catalysis, typically in an alcohol solvent, followed by hydrolysis.Estimated >90% (based on analogous reactions)General Methodology
Alternative Route 1Cyclopropyl hydrazine, Ethyl acetoacetateReflux in ethanol or acetic acid, followed by hydrolysis.Not specified[1]
Alternative Route 2α,β-unsaturated ketones, Hydrazine derivativesCyclocondensation followed by oxidation.<70% for conventional methods[2]
Alternative Route 3Terminal alkynes, N-isocyanoiminotriphenylphosphoraneSilver-mediated [3+2] cycloaddition.Good to excellent[3]
Alternative Route 41,3-Diketones, Hydrazine derivativesNano-ZnO catalyzed green protocol.up to 95%[4]

dot

Synthetic_Route_Comparison cluster_proposed Proposed Route: Knorr Pyrazole Synthesis cluster_alternative Alternative Routes start1 This compound product1 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid start1->product1 Acid/Base Catalysis, Hydrolysis reagent1 Hydrazine Hydrate reagent1->product1 start2 Cyclopropyl hydrazine + Ethyl acetoacetate product2 Pyrazoles start2->product2 Reflux start3 α,β-unsaturated ketone + Hydrazine start3->product2 Cyclocondensation/ Oxidation start4 Terminal alkyne + Isocyanide start4->product2 [3+2] Cycloaddition

Caption: Comparison of a proposed synthetic route to a cyclopropyl-pyrazole with alternative methodologies.

Biological Significance and Signaling Pathways

Cyclopropyl-containing heterocycles are of significant interest in drug discovery due to their diverse biological activities. Pyrazole and isoxazole derivatives, in particular, have been identified as potent enzyme inhibitors.

Inhibition of Cyclooxygenase (COX) Enzymes

Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Cyclopropyl-Pyrazole Derivative Inhibitor->COX1_2

Caption: Inhibition of the COX pathway by cyclopropyl-pyrazole derivatives, blocking inflammation.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Certain cyclopropyl-isoxazole derivatives have been developed as herbicides.[2] Their mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and α-tocopherol in plants. Disruption of this pathway leads to bleaching of the plant tissues and ultimately, plant death.

dot

HPPD_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & α-Tocopherol Homogentisate->Plastoquinone Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Inhibitor Cyclopropyl-Isoxazole Derivative Inhibitor->HPPD

Caption: Mechanism of action of cyclopropyl-isoxazole herbicides via HPPD inhibition.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of valuable cyclopropyl-containing heterocyclic compounds. The established Knorr pyrazole synthesis provides a reliable and high-yielding pathway to pyrazole derivatives from this precursor. While numerous alternative methods for the synthesis of such heterocycles exist, the route starting from this compound offers a straightforward and efficient option. The resulting cyclopropyl-substituted heterocycles have demonstrated significant potential as modulators of key biological pathways, highlighting the importance of this synthetic building block in modern drug discovery and agrochemical research.

References

Comparative In Vitro Efficacy of Novel Compounds Derived from Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of novel heterocyclic compounds, particularly pyrazole derivatives, synthesized from precursors related to Ethyl 4-cyclopropyl-2,4-dioxobutanoate. The data presented is compiled from various studies and offers a quantitative comparison against established alternative compounds and standard drugs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

I. Anticancer Activity: A Comparative Analysis

A significant number of synthesized pyrazole derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: Comparative in vitro anticancer activity (IC50) of synthesized pyrazole derivatives against various human cancer cell lines.

Compound/DrugHCT116 (Colon)MCF7 (Breast)HepG2 (Liver)A549 (Lung)Additional Cell Lines/TargetsReference
Novel Pyrazole Derivatives
Compound 60.06–0.25 nM--0.06–0.25 nM-[1]
Compound 33< 23.7 µM< 23.7 µM< 23.7 µM< 23.7 µMCDK2 IC50 = 0.074 µM[1]
Compound 34< 23.7 µM< 23.7 µM< 23.7 µM< 23.7 µMCDK2 IC50 = 0.095 µM[1]
Compound 26----VEGFR-2 IC50 = 34.58 µM[1]
Compound 27-16.50 µM---[1]
Compound 481.7 µM---HeLa IC50 = 3.6 µM; Haspin Kinase Inhibition > 90% at 100 nM[1]
Pyrazole Benzamide Derivatives7.74‒82.49 µg/mL4.98‒92.62 µg/mL---[2]
Pyrazole Dihydro Triazinone Derivatives7.74‒82.49 µg/mL4.98‒92.62 µg/mL---[2]
4-bromophenyl substituted pyrazole-5.8 µM-8.0 µMHeLa IC50 = 9.8 µM[2]
Compound 5-8.03 µM13.14 µM-CDK2 IC50 = 0.56 µM[3]
Compound 6----CDK2 IC50 = 0.46 µM[3]
Compound 11----CDK2 IC50 = 0.45 µM[3]
Compound 23b----JNK2 IC50 = 125 nM; BRAF(V600E) IC50 = 98 nM[4]
Compound 23c----JNK2 IC50 = 57 nM[4]
Compound 23d----JNK1 IC50 = 2 nM[4]
Standard Drugs
Doxorubicin5.23 µg/mL4.17 µg/mL24.7–64.8 µM24.7–64.8 µM-[1][2]
Tamoxifen-23.31 µM---[1]
Sorafenib----VEGFR-2 inhibitor[1]
Roscovitine----CDK2 IC50 = 0.99 µM[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, MCF7, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., Doxorubicin) for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation (in viable cells) mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Inhibition ATP ATP Kinase Protein Kinase (e.g., CDK2, VEGFR-2) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active) Kinase->Phosphorylated_Substrate Phosphorylation Cellular_Response Downstream Cellular Response (e.g., Proliferation, Angiogenesis) Phosphorylated_Substrate->Cellular_Response Inhibitor Synthesized Compound (Pyrazole Derivative) Inhibitor->Kinase Inhibition

References

A Comparative Guide to the Applications of Ethyl 4-cyclopropyl-2,4-dioxobutanoate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a versatile chemical intermediate, is gaining increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive β-ketoester moiety with a strained cyclopropyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of its synthesis, performance, and potential against alternative compounds and methodologies, supported by experimental data.

Synthesis of this compound: A Comparative Overview

The primary and most efficient synthesis of this compound is achieved through a Claisen condensation reaction. This method involves the reaction of diethyl oxalate with cyclopropyl methyl ketone in the presence of a base, typically sodium ethoxide.

Experimental Protocol: Claisen Condensation for this compound[1]
  • Preparation of Sodium Ethoxide: Sodium metal (16.19 g) is dissolved in anhydrous ethanol (150 ml) at room temperature under a nitrogen atmosphere.

  • Condensation Reaction: The reaction mixture is cooled to 0°C. A mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) is added dropwise over approximately 15 minutes.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 1 hour after the addition of more anhydrous ethanol (100 ml).

  • Heating: The reaction mixture is then heated to 80°C and maintained for 45 minutes.

  • Work-up: After cooling, the mixture is concentrated under reduced pressure. The resulting solid is washed with ethanol and filtered. The solid is then dissolved in water, and the pH is adjusted to 2 with dilute sulfuric acid.

  • Extraction and Isolation: The acidified solution is extracted with ether. The organic layer is dried with anhydrous sodium sulfate and concentrated to yield this compound as a brown liquid (40 g, 93% yield).[1]

Comparison of Synthetic Methodologies for β-Keto Esters

While the Claisen condensation is a standard method, other techniques exist for the synthesis of β-keto esters. The following table provides a comparison of these methods.

MethodDescriptionTypical ReagentsTypical YieldsAdvantagesDisadvantages
Claisen Condensation [2][3][4]Base-catalyzed condensation of two ester molecules.Sodium ethoxide, ethanolHigh (e.g., 93% for the target compound)[1]High yields, well-established.Requires a full equivalent of base.
Dieckmann Condensation [5][6][7][8][9]Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.Sodium alkoxide, alcoholic solventGood for 5- or 6-membered rings.Forms cyclic structures in one step.Limited to cyclic products.
Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one [10][11]Reaction with alcohols or amines catalyzed by sodium acetate.Sodium acetate, THFNearly quantitativeMilder conditions, avoids side products.Requires a specific starting material.
Thiolytic Cleavage of β-Keto Esters A method for decarboxylation of β-keto esters.Tetrabutylammonium fluoride trihydrateGoodChemoselective.A cleavage reaction, not a primary synthesis.

Applications in Heterocyclic Synthesis

A significant application of this compound lies in its use as a precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyridazines. These nitrogen-containing heterocycles are prevalent scaffolds in many biologically active molecules.

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl moiety of this compound readily reacts with hydrazine derivatives to form pyrazoles. This reaction, a variation of the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.[12][13][14][15]

Experimental Workflow: Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product ECDO Ethyl 4-cyclopropyl- 2,4-dioxobutanoate Reaction Condensation & Cyclization ECDO->Reaction Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Reaction Pyrazole Cyclopropyl-Substituted Pyrazole Reaction->Pyrazole Formation of Pyrazole Ring

Caption: General workflow for the synthesis of pyrazole derivatives.

Synthesis of Pyridazine Derivatives

Similarly, reaction with hydrazine can also lead to the formation of pyridazine derivatives, a class of heterocycles known for a wide range of biological activities, including their potential as DYRK1A inhibitors.[16][17][18][19][20]

The Significance of the Cyclopropyl Moiety in Drug Discovery

The inclusion of a cyclopropyl group in a molecule can significantly impact its physicochemical and pharmacological properties. This small, strained ring system is not merely a passive structural element but an active contributor to a drug's profile.

Key Contributions of the Cyclopropyl Group:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger binding to its biological target.[21]

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are generally more resistant to metabolic oxidation compared to those in linear alkyl chains, which can lead to an improved pharmacokinetic profile.[21]

  • Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended target, thereby reducing the likelihood of off-target interactions and associated side effects.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

The following diagram illustrates the logical relationship between the structural features of cyclopropyl-containing compounds and their desirable drug-like properties.

G cluster_structure Structural Feature cluster_properties Physicochemical & Pharmacological Properties cluster_outcome Therapeutic Outcome Cyclopropyl Cyclopropyl Group Potency Enhanced Potency Cyclopropyl->Potency Stability Metabolic Stability Cyclopropyl->Stability Selectivity Improved Selectivity Cyclopropyl->Selectivity ADME Favorable ADME Properties Cyclopropyl->ADME Drug Improved Drug Candidate Potency->Drug Stability->Drug Selectivity->Drug ADME->Drug

Caption: Impact of the cyclopropyl group on drug properties.

Potential Therapeutic Applications: A Comparative Outlook

While direct biological activity data for this compound is limited in publicly available literature, the known activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Compound ClassKnown Biological ActivitiesPotential Therapeutic Areas
Cyclopropyl-containing compounds [22][23][24][25]Antibacterial, antifungal, antiviral, antitumor, antioxidant, antidepressant.Infectious diseases, Oncology, Neurology.
Pyrazole derivatives [13][14]Anti-inflammatory, analgesic, anticancer, anticonvulsant.Inflammation, Pain management, Oncology, Neurology.
Pyridazine derivatives [16][17][20]Kinase inhibition (e.g., DYRK1A), anticancer.Neurological disorders, Oncology.

Given that this compound serves as a precursor to both cyclopropyl-containing pyrazoles and pyridazines, it is a promising starting material for the discovery of new drugs in these therapeutic areas. The combination of the beneficial effects of the cyclopropyl group with the proven pharmacological activities of these heterocyclic systems presents a compelling strategy for lead optimization and the development of novel clinical candidates.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its efficient synthesis via the Claisen condensation, coupled with its utility in constructing pharmacologically relevant heterocyclic scaffolds, positions it as a key intermediate for drug discovery programs. The inherent advantages conferred by the cyclopropyl moiety, such as enhanced potency and metabolic stability, further underscore its potential. Future research focused on the direct biological evaluation of this compound and its derivatives is warranted and holds the promise of uncovering novel therapeutic agents for a range of diseases.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a beta-keto ester utilized in various research and development applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions, a cautious approach adhering to general principles for organic chemical waste is mandated.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling and disposal activities should be conducted within a well-ventilated area, preferably inside a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a non-halogenated organic waste. It should be collected for disposal by a licensed chemical waste contractor.

For Small Quantities (< 50 mL):

  • Absorb the Liquid: Carefully absorb the liquid onto an inert absorbent material such as vermiculite, perlite, or commercially available chemical absorbent pads.

  • Contain the Absorbed Waste: Place the absorbent material into a designated, labeled, and sealable container for non-halogenated organic waste.

  • Label the Container: Ensure the waste container is clearly labeled with its contents, including the full chemical name: "this compound".

  • Store for Pickup: Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

For Larger Quantities (> 50 mL):

  • Direct Collection: Whenever possible, pour the liquid directly into a designated, approved, and properly labeled non-halogenated organic waste container. This should be done slowly and carefully to avoid splashing.

  • Avoid Mixing Incompatible Chemicals: Do not mix this compound with other waste streams unless you are certain of their compatibility. In general, it is best to collect it in a dedicated container or with other similar organic esters.

  • Secure and Label: Securely cap the waste container and ensure it is accurately labeled with all its contents.

  • Arrange for Disposal: Follow your institution's established procedures for having the full waste container collected by the EHS office or a certified hazardous waste disposal company.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer.

  • Consult Institutional Guidelines: Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have unique requirements.

  • In Case of a Spill: For larger spills, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Chemical and Physical Properties Summary

The following table summarizes the known quantitative data for this compound.

PropertyValue
CAS Number 21080-80-8
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
Appearance Information not readily available
Boiling Point Information not readily available
Melting Point Information not readily available
Solubility Information not readily available

Note: This data is based on available, albeit incomplete, Safety Data Sheets. The lack of comprehensive hazard data necessitates handling this chemical with a high degree of caution.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Disposal of This compound spill_check Is there a spill? start->spill_check assess_quantity Assess Quantity of Waste small_quantity Small Quantity (< 50 mL) assess_quantity->small_quantity < 50 mL large_quantity Large Quantity (>= 50 mL) assess_quantity->large_quantity >= 50 mL absorb Absorb on Inert Material (e.g., Vermiculite) small_quantity->absorb direct_pour Pour Directly into Labeled Non-Halogenated Organic Waste Container large_quantity->direct_pour containerize_absorbent Place in Labeled, Sealed Container for Non-Halogenated Organic Waste absorb->containerize_absorbent store Store in Designated Satellite Accumulation Area containerize_absorbent->store direct_pour->store contact_ehs Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs spill_check->assess_quantity No spill_procedure Follow Spill Cleanup Protocol: Absorb, Contain, and Treat as Hazardous Waste spill_check->spill_procedure Yes spill_procedure->store

Caption: Disposal decision workflow for this compound.

Essential Safety and Operational Guide for Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or face shield.To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.To prevent skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.To avoid inhalation of vapors or aerosols which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Remove all sources of ignition.
  • Have appropriate spill containment materials readily available.

2. Personal Protective Equipment (PPE) Donning:

  • Inspect all PPE for integrity before use.
  • Don a lab coat, ensuring it is fully buttoned.
  • Put on chemical safety goggles.
  • Wear appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[3]
  • Avoid breathing vapors, mist, or gas.[3]
  • Use spark-proof tools and explosion-proof equipment.[3]
  • Keep the container tightly closed when not in use.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[3]
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[3]
  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Disposal Plan

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.

2. Disposal Procedure:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
  • Do not allow the chemical to enter drains or the environment.[3]
  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal Waste Disposal prep_fume_hood Work in Fume Hood prep_safety_equipment Check Eyewash/Shower prep_spill_kit Ready Spill Kit ppe_lab_coat Don Lab Coat prep_spill_kit->ppe_lab_coat Proceed to PPE ppe_goggles Wear Safety Goggles ppe_gloves Wear Resistant Gloves handle_avoid_contact Avoid Skin/Eye Contact ppe_gloves->handle_avoid_contact Begin Handling handle_ventilation Ensure Good Ventilation handle_storage Keep Container Closed disp_collect Collect Contaminated Waste handle_storage->disp_collect After Use disp_label Label Waste Container disp_dispose Dispose per Regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.